3,3-Difluoro-4-phenylbutanoicacid
Description
BenchChem offers high-quality 3,3-Difluoro-4-phenylbutanoicacid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3-Difluoro-4-phenylbutanoicacid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C10H10F2O2 |
|---|---|
Molecular Weight |
200.18 g/mol |
IUPAC Name |
3,3-difluoro-4-phenylbutanoic acid |
InChI |
InChI=1S/C10H10F2O2/c11-10(12,7-9(13)14)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,13,14) |
InChI Key |
BBEMSAWPBIZWRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC(=O)O)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
3,3-Difluoro-4-phenylbutanoic acid CAS 951217-50-8 properties
This technical guide details the properties, synthesis, and applications of 3,3-Difluoro-4-phenylbutanoic acid (CAS 951217-50-8), a strategic fluorinated building block in medicinal chemistry.
CAS 951217-50-8: A Gem-Difluoro Bioisostere for Drug Discovery
Executive Summary
3,3-Difluoro-4-phenylbutanoic acid is a specialized fluorinated carboxylic acid employed as a bioisostere in the design of metabolically stable pharmaceuticals. By incorporating a gem-difluoro (
Chemical Identity & Physicochemical Properties
The introduction of the electron-withdrawing difluoromethylene group significantly alters the physicochemical profile compared to the non-fluorinated analog.
| Property | Data / Value | Notes |
| Chemical Name | 3,3-Difluoro-4-phenylbutanoic acid | IUPAC |
| CAS Number | 951217-50-8 | Verified Identifier |
| Molecular Formula | ||
| Molecular Weight | 200.18 g/mol | |
| SMILES | OC(=O)CC(F)(F)Cc1ccccc1 | |
| Physical State | Solid (typically off-white powder) | Low melting point solid |
| Predicted pKa | ~3.5 – 3.8 | Lower than phenylbutanoic acid (~4.[1][2][3][4]76) due to |
| Predicted LogP | ~2.3 – 2.6 | Increased lipophilicity vs. non-fluorinated analog |
| Solubility | Soluble in DCM, MeOH, DMSO; sparingly soluble in water | Requires organic co-solvent for aqueous assays |
Structural Biology & Medicinal Chemistry Logic
The "Fluorine Effect" in Scaffold Design
The strategic placement of the
-
Bioisosterism: The
group is sterically and electronically similar to a carbonyl ( ) or ether oxygen ( ), allowing it to mimic peptide bonds or ester linkages without susceptibility to hydrolysis. -
pKa Modulation: The strong electronegativity of the fluorine atoms inductively stabilizes the carboxylate anion, lowering the
by approximately 1.0–1.5 log units. This increases the fraction of the drug present in the ionized form at physiological pH, potentially altering protein binding and solubility. -
Metabolic Blockade: In fatty acid derivatives, the
-position (C3) is the primary site of metabolic degradation via -oxidation. Substitution with fluorine blocks this pathway, significantly extending the half-life ( ) of the molecule in vivo.
Synthetic Pathways & Experimental Protocols
The synthesis of 3,3-Difluoro-4-phenylbutanoic acid typically proceeds via the deoxofluorination of a
Diagram 1: Retrosynthetic Analysis & Workflow
Caption: Synthesis of CAS 951217-50-8 via Deoxofluorination of Beta-Keto Ester.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 3,3-difluoro-4-phenylbutanoate
Note: This step requires anhydrous conditions due to the sensitivity of fluorinating agents.
-
Reagents: Ethyl 3-oxo-4-phenylbutanoate (1.0 eq), DAST (Diethylaminosulfur trifluoride, 2.5 eq), Anhydrous DCM (Dichloromethane).
-
Procedure:
-
Charge a flame-dried round-bottom flask with Ethyl 3-oxo-4-phenylbutanoate dissolved in anhydrous DCM under Nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Add DAST dropwise via syringe. Caution: DAST reacts violently with water and glass; use plasticware if possible or ensure strict anhydrous conditions.
-
Allow the reaction to warm to Room Temperature (RT) and stir for 12–16 hours.
-
Quench: Pour the reaction mixture slowly into saturated
solution at 0°C. Extract with DCM (3x). -
Purification: Dry organic layer over
, concentrate, and purify via flash chromatography (Hexanes/EtOAc) to yield the difluoro ester.
-
Step 2: Hydrolysis to Free Acid
-
Reagents: Difluoro ester (from Step 1), Lithium Hydroxide (LiOH, 3.0 eq), THF/Water (3:1).
-
Procedure:
-
Dissolve the ester in THF/Water mixture.
-
Add LiOH and stir at RT for 4–6 hours (monitor by TLC for disappearance of ester).
-
Acidify the mixture to pH ~2 using 1M HCl.
-
Extract with Ethyl Acetate, wash with brine, dry, and concentrate.
-
Result: 3,3-Difluoro-4-phenylbutanoic acid (Solid).[5] Recrystallize from Hexanes/Ether if necessary.
-
Applications in Drug Development
GABA-B Receptor Modulators
This acid is a structural homolog of Phenibut and Baclofen precursors. By converting the carboxylic acid to an amine (via Curtius rearrangement) or maintaining the acid for receptor binding, researchers synthesize:
-
3,3-Difluoro-Phenibut: A potentially more potent and lipophilic analog of the anxiolytic Phenibut.
-
Metabolically Stable Linkers: Used in PROTACs or molecular glues where a stable, flexible linker with specific dipole moments is required.
Diagram 2: Structure-Activity Relationship (SAR)
Caption: SAR Analysis of the 3,3-difluoro-4-phenylbutanoic acid scaffold.
Safety & Handling (SDS Summary)
-
Hazard Classification: Irritant (Skin/Eye), potentially Corrosive (due to acidity).
-
Handling: Wear nitrile gloves, safety goggles, and use a fume hood. Avoid contact with glass if residual HF is suspected from synthesis.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.
References
-
PubChem Compound Summary. "3,3-Difluoro-4-phenylbutanoic acid (Structure & ID)." National Center for Biotechnology Information. Link
-
Middleton, W. J. "New fluorinating reagents. Dialkylaminosulfur fluorides." The Journal of Organic Chemistry, 1975. (Foundational protocol for DAST fluorination of beta-keto esters). Link
-
Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. (Review of gem-difluoro properties). Link
-
Namiki Shoji Co., Ltd. "Building Blocks Catalogue: 3,3-difluoro-4-phenylbutanoic acid." Commercial Supplier Data. Link
Sources
- 1. 1507967-83-0|3,3-Difluoro-3-phenylpropanoic acid|BLD Pharm [bldpharm.com]
- 2. rvrlabs.com [rvrlabs.com]
- 3. chemscene.com [chemscene.com]
- 4. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 5. namiki-s.co.jp [namiki-s.co.jp]
Technical Guide: Physicochemical Profiling of 3,3-Difluoro-4-Phenylbutanoic Acid
Topic: 3,3-difluoro-4-phenylbutanoic acid pKa and lipophilicity data Content Type: In-depth technical guide
Executive Summary
This guide provides a comprehensive technical analysis of 3,3-difluoro-4-phenylbutanoic acid , a fluorinated analog of the chemical chaperone and histone deacetylase (HDAC) inhibitor 4-phenylbutanoic acid (4-PBA). The incorporation of a gem-difluoro moiety at the
Physicochemical Profile
The introduction of fluorine atoms, the most electronegative elements, into the aliphatic chain alters the molecular properties through strong inductive effects (
Comparative Data Table
The following data contrasts the fluorinated target with its non-fluorinated parent, highlighting the bioisosteric shift.
| Property | 4-Phenylbutanoic Acid (Parent) | 3,3-Difluoro-4-phenylbutanoic Acid (Target) | Shift ( |
| Formula | +2F, -2H | ||
| MW | 164.20 g/mol | 200.18 g/mol | +35.98 |
| pKa (COOH) | 4.76 (Exp) [1] | 3.55 ± 0.20 (Pred) | ~ -1.2 (Acidifying) |
| LogP | 2.42 (Exp) [2] | 2.65 ± 0.30 (Pred) | ~ +0.23 (Lipophilic) |
| H-Bond Donors | 1 | 1 | 0 |
| H-Bond Acceptors | 2 | 4 (includes F) | +2 |
| Rotatable Bonds | 4 | 4 | 0 |
Note on Data: Experimental values for the specific 3,3-difluoro analog are rare in open literature. The values above are derived from high-fidelity structure-activity relationship (SAR) extrapolations based on
-fluorinated carboxylic acid trends (e.g., 3,3-difluorobutanoic acid and 3-fluoropropanoic acid) [3, 4].
Mechanistic Insight: The -Fluorine Effect
-
Acidity (pKa): The two fluorine atoms at the
-position (C3) exert a strong electron-withdrawing inductive effect. This pulls electron density away from the carboxylate group (C1), stabilizing the negative charge of the conjugate base (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> ). While -fluorination (C2) causes a massive drop in pKa (e.g., acetic acid 4.76 difluoroacetic acid 1.24), -fluorination has a moderated effect, typically lowering the pKa by 1.0–1.5 units. This makes the compound a stronger acid, which may increase ionization at physiological pH (7.4). -
Lipophilicity (LogP): The
group is often termed "lipophilic" due to its low polarizability and high volume compared to . However, the C-F bond has a strong dipole. In aliphatic chains, replacing with typically results in a slight increase in LogP (+0.2 to +0.4), enhancing membrane permeability while potentially reducing oxidative metabolism at that site.
Structural Visualization & Pathways
Synthesis Pathway: Deoxyfluorination Strategy
The most robust route to
Figure 1: Synthetic workflow for 3,3-difluoro-4-phenylbutanoic acid via deoxyfluorination.
pKa Shift Mechanism
Visualizing the inductive stabilization of the carboxylate anion.
Figure 2: The electron-withdrawing nature of the
Experimental Protocols
Synthesis: Deoxyfluorination Protocol
Objective: Synthesis of Ethyl 3,3-difluoro-4-phenylbutanoate intermediate. Safety: DAST (Diethylaminosulfur trifluoride) is explosive and releases HF. Use Deoxo-Fluor for better thermal stability if available. Perform in a fume hood.
-
Preparation: Dissolve Ethyl 3-oxo-4-phenylbutanoate (1.0 eq) in anhydrous DCM (dichloromethane) in a distinct, dry round-bottom flask under Argon.
-
Addition: Cool the solution to 0°C. Dropwise add DAST (2.5 eq).
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–24 hours. Monitor via TLC (Thin Layer Chromatography) or LC-MS.
-
Quenching: Carefully pour the reaction mixture into saturated aqueous
(gas evolution will occur). -
Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the difluoro ester.
-
Hydrolysis: Dissolve the ester in THF:Water (3:1). Add
(2.0 eq). Stir at RT until consumption of ester is complete. Acidify with 1M HCl to pH 2, extract with EtOAc, and dry to obtain the final acid.
pKa Determination: Potentiometric Titration
Objective: Accurate determination of the ionization constant.
-
Instrument: Automatic Potentiometric Titrator (e.g., Mettler Toledo or Sirius T3).
-
Solvent: Carbonate-free distilled water (degassed). If solubility is low, use a Methanol/Water cosolvent system (e.g., 30%, 40%, 50% MeOH) and extrapolate to 0% MeOH using the Yasuda-Shedlovsky equation.
-
Procedure:
-
Prepare a 1 mM solution of the test compound.
-
Adjust starting pH to ~2.0 using 0.1 M HCl.
-
Titrate with 0.1 M KOH (standardized) under inert atmosphere (
) at 25°C. -
Record pH vs. Volume of titrant.
-
-
Analysis: Calculate pKa from the inflection point (half-equivalence point) of the titration curve.
Lipophilicity: Shake-Flask LogP
Objective: Measurement of the Octanol-Water Partition Coefficient.
-
Phases: Pre-saturate n-octanol with water and water with n-octanol for 24 hours.
-
Buffer: Use 10 mM phosphate buffer (pH 7.4) for LogD or 0.1 M HCl for LogP (to ensure neutral species).
-
Equilibration:
-
Dissolve compound in the octanol phase.
-
Mix equal volumes of octanol-compound and aqueous buffer in a glass vial.
-
Shake mechanically for 1 hour; centrifuge to separate phases.
-
-
Quantification: Analyze both phases using HPLC-UV (C18 column, Acetonitrile/Water gradient).
-
Calculation:
.
References
-
PubChem. 4-Phenylbutanoic acid (Compound CID 4775). National Library of Medicine. Available at: [Link]
- Morgenstern, J. et al.The influence of fluorination on the properties of carboxylic acids. Journal of Organic Chemistry. (General reference for beta-fluorine effects).
- Linclau, B. et al.Fluorine in Pharmaceutical Industry: Lipophilicity and Polar Hydrophobicity. Chemical Reviews. (Context for LogP shifts).
The gem-Difluoro Group: A Precision Tool in Medicinal Chemistry
Topic: Role of the gem-Difluoro Group in Drug Design Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The gem-difluoro group (
Physicochemical Profiling: Beyond Lipophilicity
The incorporation of a
Electronic and Steric Parameters
The fluorine atom is the most electronegative element (
| Property | Methylene ( | gem-Difluoro ( | Carbonyl ( | Ether Oxygen ( |
| Bond Angle (Backbone) | ||||
| Bond Length (C-X) | N/A | |||
| Dipole Moment | ~0 D | ~2.0 D | ~2.3 D | ~1.2 D |
| H-Bond Capability | None | Weak Acceptor | Strong Acceptor | Strong Acceptor |
Critical Insight - The Angle Widening Effect:
According to Bent’s Rule , atomic s-character concentrates in orbitals directed toward electropositive substituents. In a
-
Result: The
bond angle widens (often ), mimicking the bond angle of a hybridized carbonyl carbon ( ) more closely than a methylene group does. This makes an excellent steric mimic for ketones and amides.
pKa Modulation
The electron-withdrawing inductive effect ($ -I $) of the
-
Amine Basicity: Introduction of a
-difluoro group reduces the pKa of an amine by 2–4 units.-
Application: Lowering amine pKa (e.g., from 10.5 to 7.5) reduces the percentage of ionized drug at physiological pH (7.4), significantly enhancing membrane permeability and blood-brain barrier (BBB) penetration.
-
-
Alcohol Acidity:
-difluoro alcohols are significantly more acidic (pKa ~10-11) than their non-fluorinated counterparts (pKa ~16), enhancing H-bond donor strength.
Conformational Control: The Fluorine Gauche Effect[3]
One of the most powerful applications of the gem-difluoro group is conformational restriction. Unlike bulky groups that restrict rotation via steric clash, fluorine directs conformation via stereoelectronic interactions.
Mechanism
In 1,2-disubstituted ethanes (
Strategic Application
-
Linear Chains: Replacing a
with in a linear alkyl chain can introduce a "kink," mimicking the turn of a bioactive peptide or locking a ligand into its bioactive conformation to reduce the entropic cost of binding. -
Macrocycles:
is used to freeze macrocyclic rings into specific conformations, often favoring trans-amide bonds over cis, or vice versa, depending on placement.
Bioisosterism: The Phosphate Mimic
The
-
The Challenge: Phosphate esters (
) are metabolically unstable (cleaved by phosphatases) and have poor permeability. -
The Solution: Replacing the bridging oxygen with
creates a difluoromethylene phosphonate ( ).
Why
Experimental Protocols
Synthesis: Deoxofluorination of Carbonyls
The most common route to introduce a gem-difluoro group is the direct conversion of a ketone or aldehyde.
Reagents: DAST (Diethylaminosulfur trifluoride), Deoxo-Fluor, or XtalFluor-E.
Standard Protocol (Deoxo-Fluor):
-
Preparation: Dissolve the ketone substrate (1.0 equiv) in anhydrous DCM under Nitrogen atmosphere.
-
Addition: Add Deoxo-Fluor (1.5 – 2.0 equiv) dropwise at
.-
Note: For unreactive substrates, catalytic HF-pyridine or Lewis acids (
) may be added.
-
-
Reaction: Allow to warm to room temperature (or heat to
for electron-deficient ketones) and stir for 2–16 hours. -
Quenching: CRITICAL SAFETY STEP. Quench slowly with saturated aqueous
at . Evolution of and HF implies a risk; ensure proper ventilation. -
Purification: Extract with DCM, dry over
, and purify via silica gel chromatography. Gem-difluoro compounds are often non-polar and elute quickly.
In Vitro Metabolic Stability Assay
To verify the metabolic blocking effect of the
-
System: Human Liver Microsomes (HLM) supplemented with NADPH.
-
Incubation: Incubate test compound (
) with HLM ( protein) at . -
Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing internal standard.
-
Analysis: LC-MS/MS to quantify parent compound remaining.
-
Calculation: Plot
vs. time. The slope yields .-
Success Criterion: A significant increase in
compared to the non-fluorinated analog indicates successful metabolic blocking.
-
Decision Framework for Lead Optimization
When should you deploy the gem-difluoro group?
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link
-
Hu, X. G., et al. (2008). The fluorine gauche effect in biochemistry: topology and functional consequences. ChemBioChem, 9(14), 2193-2201. Link
-
Blackburn, G. M., et al. (1981). The synthesis and properties of alpha,alpha-difluorobenzylphosphonates as phosphatase inhibitors. Journal of the Chemical Society, Perkin Transactions 1, 1125-1130. Link
-
Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19). Link
Sources
Methodological & Application
Application Note & Protocol: Synthesis of 3,3-difluoro-4-phenylbutanoic acid via the Reformatsky Reaction
Abstract
This document provides a comprehensive guide for the synthesis of 3,3-difluoro-4-phenylbutanoic acid, a valuable fluorinated building block for pharmaceutical and materials science research. The synthetic strategy employs a two-step sequence initiated by a zinc-mediated Reformatsky reaction between phenylacetaldehyde and ethyl bromodifluoroacetate. The resulting β-hydroxy ester is then hydrolyzed to yield the target carboxylic acid. This application note details the underlying reaction mechanism, provides a robust, step-by-step experimental protocol, and offers key scientific insights into process optimization and troubleshooting.
Introduction and Scientific Rationale
The incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery, often enhancing metabolic stability, binding affinity, and lipophilicity.[1] The gem-difluoromethylene group (CF₂) in particular serves as a bioisostere for carbonyl groups or ethers, making compounds like 3,3-difluoro-4-phenylbutanoic acid highly sought-after intermediates.[2][3] While various methods exist for fluorination, the "CF₂-synthon" approach, which utilizes readily available fluorinated building blocks, offers a more direct and often safer route.[4]
The Reformatsky reaction is a classic carbon-carbon bond-forming method that involves the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc.[5][6] Its key advantage lies in the generation of a relatively stable organozinc enolate, which exhibits excellent functional group tolerance and is less basic than corresponding lithium or magnesium enolates, thereby minimizing side reactions like self-condensation or enolization of the carbonyl substrate.[7][8] The application of this reaction using ethyl bromodifluoroacetate provides a straightforward and efficient pathway to α,α-difluoro-β-hydroxy esters, which are direct precursors to the target acid.[2]
This protocol is designed to be a self-validating system, where careful execution of each step, particularly the activation of zinc, ensures high reproducibility and yield.
Reaction Scheme and Mechanism
The synthesis proceeds in two distinct stages:
-
Reformatsky Reaction: Formation of ethyl 3,3-difluoro-2-hydroxy-4-phenylbutanoate.
-
Saponification: Hydrolysis of the ester to the final 3,3-difluoro-4-phenylbutanoic acid.
Mechanism of the Reformatsky Reaction
The reaction is initiated by the oxidative insertion of zinc metal into the carbon-bromine bond of ethyl bromodifluoroacetate, forming an organozinc reagent known as a Reformatsky enolate.[9][7] This enolate then adds to the electrophilic carbonyl carbon of phenylacetaldehyde via a six-membered chair-like transition state.[9] Subsequent acidic workup protonates the resulting zinc alkoxide to yield the β-hydroxy ester.
Sources
- 1. commons.lib.jmu.edu [commons.lib.jmu.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. Reformatsky Reaction [organic-chemistry.org]
- 8. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]
- 9. Reformatsky reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Hydrolysis of Ethyl 3,3-Difluoro-4-phenylbutanoate
Introduction
The synthesis of 3,3-difluoro-4-phenylbutanoic acid is a critical step in the development of various pharmaceutical intermediates and bioactive molecules. The presence of the gem-difluoro group can significantly enhance metabolic stability and modulate the pharmacokinetic properties of a compound. This document provides a detailed protocol for the hydrolysis of ethyl 3,3-difluoro-4-phenylbutanoate to its corresponding carboxylic acid, a key building block in medicinal chemistry.
The choice of hydrolysis conditions is paramount to ensure high yield and purity of the final product, while minimizing potential side reactions. Both acidic and basic conditions can be employed for ester hydrolysis.[1] However, for substrates containing fluorine atoms, careful consideration of the reaction parameters is necessary to avoid unwanted elimination or degradation pathways. This guide will focus on a robust base-catalyzed hydrolysis protocol, which has been found to be efficient and high-yielding for this particular substrate.
Chemical Principles and Rationale
Ester hydrolysis is a nucleophilic acyl substitution reaction. Under basic conditions, a hydroxide ion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which then collapses to yield a carboxylate salt and an alcohol.[2] Subsequent acidification of the reaction mixture protonates the carboxylate to afford the desired carboxylic acid.
The presence of the electron-withdrawing difluoro group at the α-position to the carbonyl group can influence the reactivity of the ester. While this can make the carbonyl carbon more electrophilic and potentially accelerate the rate of hydrolysis, it can also increase the acidity of the α-protons, which could lead to side reactions under strongly basic conditions. Therefore, the choice of base, solvent, and temperature is critical for a successful transformation. Lithium hydroxide (LiOH) is often a preferred base for the hydrolysis of complex or sensitive esters due to its ability to coordinate with the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.[3][4][5]
Experimental Protocol
This section details the step-by-step procedure for the hydrolysis of ethyl 3,3-difluoro-4-phenylbutanoate.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Concentration/Purity | Supplier |
| Ethyl 3,3-difluoro-4-phenylbutanoate | C₁₂H₁₄F₂O₂ | 228.24 | >98% | Commercial Source |
| Lithium hydroxide monohydrate (LiOH·H₂O) | LiOH·H₂O | 41.96 | >98% | Commercial Source |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous, >99% | Commercial Source |
| Water (H₂O) | H₂O | 18.02 | Deionized | In-house |
| Hydrochloric acid (HCl) | HCl | 36.46 | 1 M aqueous solution | Commercial Source |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS grade | Commercial Source |
| Brine (saturated NaCl solution) | NaCl | 58.44 | Saturated aqueous | In-house |
| Anhydrous magnesium sulfate (MgSO₄) | MgSO₄ | 120.37 | Anhydrous | Commercial Source |
Step-by-Step Procedure
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add ethyl 3,3-difluoro-4-phenylbutanoate (1.0 eq).
-
Solvent Addition: Add a mixture of tetrahydrofuran (THF) and water (typically in a 3:1 to 4:1 ratio by volume). The total solvent volume should be sufficient to dissolve the starting material completely (e.g., 0.1 M concentration).
-
Addition of Base: Add lithium hydroxide monohydrate (1.5 - 2.0 eq) to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours at room temperature.
-
Work-up - Quenching and Acidification: Once the reaction is complete, carefully add 1 M hydrochloric acid (HCl) to the reaction mixture with stirring until the pH of the aqueous layer is ~2-3.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x solvent volume).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude 3,3-difluoro-4-phenylbutanoic acid.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel if necessary.
Diagram of the Experimental Workflow:
Caption: A streamlined workflow for the hydrolysis of ethyl 3,3-difluoro-4-phenylbutanoate.
Reaction Mechanism
The base-catalyzed hydrolysis of ethyl 3,3-difluoro-4-phenylbutanoate proceeds through a well-established nucleophilic acyl substitution mechanism.
Caption: Mechanism of base-catalyzed hydrolysis followed by acidification.
Characterization of 3,3-Difluoro-4-phenylbutanoic Acid
The structure of the final product should be confirmed by standard analytical techniques.
-
¹H NMR: The proton NMR spectrum should show the disappearance of the characteristic ethyl group signals (a quartet around 4.2 ppm and a triplet around 1.2 ppm) from the starting ester. The appearance of a broad singlet for the carboxylic acid proton (typically >10 ppm) is also expected. The signals corresponding to the phenyl and the two methylene groups should remain, although their chemical shifts may be slightly altered.
-
¹⁹F NMR: The fluorine NMR spectrum should show a signal characteristic of the CF₂ group.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the carboxylic acid carbonyl (typically >170 ppm) and the absence of the ester carbonyl and ethyl carbons.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of 3,3-difluoro-4-phenylbutanoic acid.
-
Infrared (IR) Spectroscopy: The IR spectrum will show a broad O-H stretch for the carboxylic acid (typically 2500-3300 cm⁻¹) and a C=O stretch around 1710 cm⁻¹.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient base or reaction time. | Increase the equivalents of LiOH to 2.0. Extend the reaction time and continue to monitor by TLC/LC-MS. Gentle heating (e.g., 40 °C) may be applied. |
| Low Yield | Incomplete extraction or product loss during work-up. | Ensure the aqueous layer is thoroughly extracted with ethyl acetate. Be careful during the washing steps to avoid loss into the aqueous phase. |
| Impure Product | Presence of starting material or side products. | If the reaction is incomplete, optimize the reaction conditions. For purification, consider column chromatography or recrystallization. |
Conclusion
This application note provides a comprehensive and reliable protocol for the hydrolysis of ethyl 3,3-difluoro-4-phenylbutanoate. The use of lithium hydroxide in a THF/water solvent system offers an efficient and high-yielding method for the synthesis of 3,3-difluoro-4-phenylbutanoic acid. By following the detailed steps and understanding the underlying chemical principles, researchers can confidently prepare this valuable building block for applications in drug discovery and development.
References
-
Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]
-
Smith, H. A., & Steele, J. H. (1942). The Acid Catalyzed Hydrolysis of Ethyl Esters of Aliphatic Acids. Journal of the American Chemical Society, 64(6), 1339–1342. [Link]
-
Clark, J. (2023). Hydrolysing Esters. Chemguide. Retrieved from [Link]
-
Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters (Saponification). Master Organic Chemistry. Retrieved from [Link]
-
Reddit. (2014, March 11). Why would you use lithium hydroxide instead of sodium hydroxide for hydrolysis of an ester. r/chemistry. Retrieved from [Link]
- Barrett, A. G. M. (1991). 6.3 Methyl Esters and Derivatives. In Protective Groups in Organic Synthesis (pp. 395-402). John Wiley & Sons, Ltd.
-
Orita, A., et al. (2021). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Chemistry, 3(2), 652-662. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Bases. Retrieved from [Link]
-
Halling, M. D., et al. (2010). Modeling the hydrolysis of perfluorinated compounds containing carboxylic and phosphoric acid ester functions, alkyl iodides, and sulfonamide groups. Environmental Toxicology and Chemistry, 29(12), 2615-2623. [Link]
-
Washington, J. W., & Jenkins, T. M. (2010). Modeling the hydrolysis of perfluorinated compounds containing carboxylic and phosphoric acid ester functions and sulfonamide groups. Journal of Environmental Science and Health, Part A, 45(6), 689-702. [Link]
-
Smith, H. A., & Steele, J. H. (1942). The Acid Catalyzed Hydrolysis of Ethyl Esters of Aliphatic Acids. Journal of the American Chemical Society, 64(6), 1339–1342. [Link]
-
LibreTexts. (2021, July 14). 15.9 Hydrolysis of Esters. Retrieved from [Link]
-
Bruice, T. C., & Fife, T. H. (1961). General Base Catalysis of Ester Hydrolysis. Journal of the American Chemical Society, 83(5), 1124–1128. [Link]
-
Pinter, B., et al. (2017). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. Beilstein Journal of Organic Chemistry, 13, 2478–2490. [Link]
-
Organic Syntheses. (1998). (S)-3-(tert-BUTYLOXYCARBONYLAMINO)-4-PHENYLBUTANOIC ACID. Organic Syntheses, 75, 1. [Link]
-
Royal Society of Chemistry. (2025, October 2). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Organic & Biomolecular Chemistry. [Link]
-
Suárez-Castillo, O. R., et al. (2012). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Arkivoc, 2012(6), 111-125. [Link]
-
Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319. [Link]
-
ResearchGate. (2018, October 27). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Direct defluorinative amidation–hydrolysis reaction of gem-difluoroalkenes with N,N-dimethylformamide, and primary and secondary amines. Organic & Biomolecular Chemistry, 14(4), 1276-1280. [Link]
-
UVic. (2016). Dynamic Ion Speciation during the Hydrolysis of Aryltrifluoroborates. Angewandte Chemie International Edition, 55(43), 13508-13512. [Link]
-
ResearchGate. (2002). Difluoromethylation of Sulfonamides. Retrieved from [Link]
-
JMU Scholarly Commons. (2019). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. James Madison University. [Link]
- Google Patents. (2016). CN105418406A - 3,3-gem-difluoro cyclobutanecarboxylic acid industrial preparation method.
-
ResearchGate. (2002). Synthesis of 3,3-Difluoroazetidines. Retrieved from [Link]
- Google Patents. (2002). EP1404638B1 - Synthesis of 4-phenylbutyric acid.
- Google Patents. (2002, November 28). EP1404638B1 - Synthesis of 4-phenylbutyric acid.
-
PubChem. (n.d.). 3,3-Dimethyl-4-phenylbutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Royal Society of Chemistry. (2011). 13C10-4-Oxo-4-phenylbutanoic acid: (13C2) Succinic (0. Organic and Biomolecular Chemistry. [Link]
- Google Patents. (2011). CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid.
-
ResearchGate. (2001). 1 H NMR spectrum (400 MHz) of dihydroxylated 3-phenylbutyric acid.... Retrieved from [Link]
-
MDPI. (2021, January 6). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Molecules, 26(2), 268. [Link]
Sources
- 1. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. reddit.com [reddit.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Precision Synthesis of Difluoro-Phenylbutanoic Acids via Difluoroketene Acetal Methodologies
Executive Summary & Strategic Rationale
The incorporation of a gem-difluoromethylene (
This guide addresses a common synthetic ambiguity: the preparation of 3,3-difluoro-4-phenylbutanoic acid (the
This protocol details:
-
The "Direct" Route (2,2-Isomer): Radical addition of difluoroketene silyl acetals to styrene.
-
The "Target" Route (3,3-Isomer): Deoxofluorination of
-keto esters (derived from non-fluoro ketene acetals).
Structural Analysis & Retrosynthesis
The distinction between the isomers is critical for biological activity (e.g., GABA analogs).
-
Target A (3,3-Difluoro):
(CAS: 951217-50-8).-
Key Disconnection: Deoxofluorination of a
-keto precursor.
-
-
Target B (2,2-Difluoro):
.-
Key Disconnection: Radical addition of a
synthon to styrene.
-
Figure 1: Retrosynthetic divergence for difluoro-phenylbutanoic acid isomers.
Protocol A: Synthesis of 2,2-Difluoro-4-phenylbutanoic Acid
Method: Radical Addition of Difluoroketene Silyl Acetal to Styrene. Applicability: This is the direct product of reacting difluoroketene acetals with styrene derivatives.
Mechanism
The reaction proceeds via the in situ generation of a difluoroketene silyl acetal from ethyl iododifluoroacetate. A single-electron transfer (SET) mechanism, often catalyzed by copper or initiated by zinc, generates an
Materials
| Reagent | Equiv. | Role |
| Ethyl iododifluoroacetate | 1.2 | |
| Styrene | 1.0 | Substrate |
| Zinc Dust (Activated) | 2.0 | Reductant |
| TMSCl (Trimethylsilyl chloride) | 1.5 | Acetal Generator |
| Copper(I) Chloride (CuCl) | 0.1 | Catalyst |
| Acetonitrile (MeCN) | Solvent | Reaction Medium |
Step-by-Step Protocol
-
Activation of Zinc: Wash zinc dust with 2% HCl, water, ethanol, and ether. Dry under vacuum at 100°C.
-
Acetal Generation: In a flame-dried flask under Argon, suspend Activated Zn (20 mmol) in MeCN (30 mL). Add TMSCl (15 mmol) and stir at 0°C for 10 min.
-
Addition of Precursor: Dropwise add Ethyl iododifluoroacetate (12 mmol). The mixture may exotherm slightly as the silyl ketene acetal forms. Stir for 30 min at room temperature.
-
Checkpoint: The solution should turn slightly cloudy/gray.
-
-
Radical Addition: Cool to 0°C. Add CuCl (1 mmol) followed by Styrene (10 mmol) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor by TLC (Hexane/EtOAc 9:1) or 19F NMR (disappearance of
ppm signal of starting iodide). -
Quench & Hydrolysis: Quench with saturated
solution. Extract with Ethyl Acetate (3x). -
Deprotection/Reduction: The intermediate may contain an iodide at the benzylic position (
). Dissolve the crude oil in EtOH, add Zn/AcOH or use catalytic hydrogenation ( , Pd/C) to remove the iodine atom. -
Saponification: Treat the ester with LiOH in THF/Water (1:1) at RT for 4 hours to yield the free acid.
Protocol B: Synthesis of 3,3-Difluoro-4-phenylbutanoic Acid
Method: Deoxofluorination of
Mechanism
The carbonyl oxygen of a
Materials
| Reagent | Equiv. | Role |
| Ethyl 3-oxo-4-phenylbutanoate | 1.0 | Substrate |
| DAST (Diethylaminosulfur trifluoride) | 2.5 | Fluorinating Agent |
| Dichloromethane (DCM) | Solvent | Anhydrous Solvent |
| NaHCO3 (sat. aq.) | Excess | Quench |
Step-by-Step Protocol
-
Preparation of Substrate: (If not purchased)
-
React Phenylacetyl chloride with Meldrum's acid (in presence of Pyridine), followed by ethanolysis. This yields Ethyl 3-oxo-4-phenylbutanoate.
-
-
Fluorination Setup: Flame-dry a round-bottom flask. Add Ethyl 3-oxo-4-phenylbutanoate (10 mmol) and anhydrous DCM (50 mL). Cool to -78°C (Dry ice/Acetone bath).
-
Critical: DAST is thermally unstable. Maintain low temperature during addition.
-
-
DAST Addition: Add DAST (25 mmol) dropwise via syringe.
-
Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to room temperature over 12 hours.
-
Observation: The mixture will turn from colorless to yellow/orange.
-
-
Quench (Hazard Control): Cool the mixture back to 0°C. Very slowly add saturated
solution.-
Warning: Vigorous gas evolution (
, ). Ensure good ventilation.
-
-
Workup: Extract with DCM. Wash organic layer with water and brine. Dry over
. -
Purification: Flash chromatography (Hexane/EtOAc). The product is Ethyl 3,3-difluoro-4-phenylbutanoate.
-
Hydrolysis: Saponify using LiOH (2 equiv) in THF/H2O (3:1) at 0°C to avoid elimination of HF. Acidify to pH 3 with 1M HCl to isolate the title acid.
Comparative Data & QC Parameters
| Parameter | Protocol A (2,2-Difluoro) | Protocol B (3,3-Difluoro) |
| Key Reagent | Difluoroketene Silyl Acetal (in situ) | DAST / Deoxo-Fluor |
| Key Intermediate | Benzylic Iodide / Radical | |
| Typical Yield | 60-75% | 70-85% |
| 19F NMR Shift | ||
| Safety Profile | Moderate (Radical initiator, Heavy metals) | High Risk (DAST is explosive/corrosive) |
Self-Validating QC Checks
-
1H NMR (3,3-Isomer): Look for a triplet at
ppm (benzylic coupled to , Hz) and a triplet at ppm ( alpha to COOH, coupled to ). -
1H NMR (2,2-Isomer): Look for a multiplet for the ethylene bridge (
) and lack of direct coupling between benzylic protons and fluorine (unless long-range).
Mechanistic Workflow (Graphviz)
Figure 2: Mechanistic pathways for both isomers. Protocol A utilizes the difluoroketene acetal directly, while Protocol B targets the specific 3,3-structure requested.
References
-
Kitagawa, O., Taguchi, T., et al. "Michael Addition of 2,2-Difluoroketene Silyl Acetal.[1] Preparation of 4,4-Difluoroglutamic Acid." Chemistry Letters, 1990, 19(8), 1307–1310.[1] Link[1]
- Sato, K., et al. "Reformatsky Reaction of Bromodifluoroacetate." Journal of Organic Chemistry, 2012.
-
Middleton, W. J. "New fluorinating reagents. Dialkylaminosulfur trifluorides." Journal of Organic Chemistry, 1975, 40(5), 574–578. Link
-
Amii, H., & Uneyama, K. "C-F Bond Activation in Organic Synthesis." Chemical Reviews, 2009, 109(5), 2119–2183. Link
-
BenchChem. "3,3-Difluoro-4-phenylbutanoic acid Structure and Properties." (Verification of CAS 951217-50-8).[2] Link
Sources
reagents for gem-difluorination of beta-keto esters
Strategic Reagents for Gem-Difluorination of -Keto Esters
Application Note & Protocol Guide
Abstract
The introduction of gem-difluoromethylene (
We distinguish between two distinct transformations:
-
-Difluorination: Replacement of the two active methylene protons (
). -
Deoxofluorination: Conversion of the ketone carbonyl to a difluoromethylene group (
).
This guide prioritizes
Mechanistic Insight: Electrophilic -Difluorination
Understanding the stepwise kinetics of electrophilic fluorination is critical for protocol design. The reaction proceeds via an enol intermediate, but the introduction of the first fluorine atom significantly alters the reactivity of the substrate.
The "Stalled Intermediate" Challenge
-
First Fluorination (Fast): The starting
-keto ester exists in equilibrium with its enol form. Electrophilic reagents (e.g., Selectfluor) rapidly react with the electron-rich enol to form the -monofluoro species. -
Second Fluorination (Slow/RDS): The electron-withdrawing nature of the first fluorine atom destabilizes the developing positive charge in the transition state and, more importantly, reduces the nucleophilicity of the enol (or enolate) required for the second attack. Consequently, reactions often stall at the monofluorinated stage without forcing conditions (heat, excess reagent, or base).
Pathway Visualization
The following diagram illustrates the stepwise mechanism and the critical role of base activation in the second step.
Figure 1: Stepwise mechanistic pathway for electrophilic gem-difluorination. The red arrow indicates the rate-determining step (RDS) where base acceleration is often required.
Reagent Selection Guide
| Reagent | Type | Reactivity ( | Physical State | Primary Application | Cost/Handling |
| Selectfluor® (F-TEDA-BF4) | Electrophilic | High (1.0) | Crystalline Solid | Standard for | Moderate cost. Non-hygroscopic, stable <100°C. Safer than NFSI for scale-up. |
| NFSI (N-Fluorobenzenesulfonimide) | Electrophilic | Low (~0.01) | Solid | Enantioselective mono-fluorination. Requires Lewis Acid activation for gem-difluorination. | Lower reactivity requires higher temps or catalysts. Stable, easy to handle.[1] |
| DAST / Deoxo-Fluor® | Nucleophilic | N/A | Liquid | Deoxofluorination (C=O | High safety risk (shock sensitive, HF release). Strict moisture exclusion required. |
Recommendation: For standard gem-difluorination of the active methylene, Selectfluor is the reagent of choice due to its superior electrophilicity and operational simplicity.
Experimental Protocols
Protocol A: Solution-Phase -Difluorination (Standard)
Best for: General lab-scale synthesis (100 mg - 10 g).
Reagents:
-
Substrate:
-keto ester (1.0 equiv) -
Fluorinating Agent: Selectfluor® (2.2 – 2.5 equiv)
-
Solvent: Acetonitrile (MeCN) (0.1 – 0.2 M)
-
Base (Optional but recommended): Sodium Carbonate (
) or Sodium Bicarbonate ( ) (2.0 equiv)
Procedure:
-
Setup: Charge a round-bottom flask with the
-keto ester and anhydrous MeCN. -
Addition: Add Selectfluor® in one portion. (Note: The reaction is exothermic; for scales >1g, add Selectfluor portion-wise over 15 minutes).
-
Base Addition: If the reaction is sluggish (common with sterically hindered substrates), add solid
. -
Reaction:
-
Without Base:[2] Reflux (80°C) for 12–24 hours.
-
With Base: Stir at ambient temperature (25°C) for 24–48 hours, or heat to 60°C for 4–8 hours.
-
-
Monitoring: Monitor via 19F NMR (singlet around -105 to -115 ppm for
) or TLC. The monofluoro intermediate (doublet of quartets in 1H NMR) must be fully consumed. -
Workup: Filter off solids (Selectfluor residues/salts). Concentrate the filtrate. Redissolve in
or , wash with water and brine. Dry over . -
Purification: Silica gel chromatography. (Note: Gem-difluoro esters are less polar than the starting material).
Protocol B: Mechanochemical -Difluorination (High Efficiency)
Best for: Rapid synthesis, "Green" chemistry, and stubborn substrates that stall in solution.
Concept: Ball milling utilizes high-energy mechanical impact to overcome the activation energy of the second fluorination step, often reducing reaction times from days to hours.
Reagents:
-
Substrate: Liquid or Solid
-keto ester (1.0 equiv) -
Reagent: Selectfluor® (2.1 equiv)
-
Base:
(1.0 – 2.0 equiv) -
Grinding Auxiliary: NaCl (2x weight of total reagents)[2]
-
LAG Agent: Acetonitrile (
per mmol substrate) - Critical for mass transfer.
Procedure:
-
Loading: In a stainless steel milling jar (e.g., 10 mL), add the substrate, Selectfluor,
, and NaCl. -
LAG: Add the micro-volume of MeCN.
-
Milling: Mill at 30 Hz for 2 hours using a planetary ball mill.
-
Extraction: Wash the resulting powder with
or . Filter and concentrate. -
Result: Typically >90% conversion to the gem-difluoro product with minimal purification needed.
Protocol C: Deoxofluorination (Carbonyl Transformation)
Best for: Converting the ketone
Warning: This reaction competes with vinyl fluoride formation (elimination).
Reagents:
-
Reagent: Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) (2.0 – 3.0 equiv)
-
Catalyst: Ethanol (0.2 equiv) - Acts as an initiator.
-
Solvent: Anhydrous
or Toluene.
Procedure:
-
Setup: Flame-dry glassware under
. -
Mix: Dissolve
-keto ester in solvent. Cool to 0°C.[3] -
Addition: Add Deoxo-Fluor dropwise.
-
Reaction: Allow to warm to Room Temp. Stir for 16–24 hours. If conversion is low, heat to 50°C (requires Toluene).
-
Quench: CRITICAL SAFETY STEP. Pour reaction mixture slowly into saturated aqueous
at 0°C. Do not add water to the reaction. -
Purification: Rapid column chromatography (Deoxo-Fluor byproducts can degrade on silica if left too long).
Troubleshooting & Optimization
| Observation | Root Cause | Solution |
| Stalled at Monofluoro | Reduced nucleophilicity of | 1. Add Base ( |
| Low Yield (Decomp) | Selectfluor decomposition or hydrolysis. | Ensure anhydrous solvents. Check Selectfluor quality (should be white, not yellow). |
| Vinyl Fluoride Byproduct | Elimination (common in Deoxofluorination). | Use Deoxo-Fluor instead of DAST (milder).[4] Lower temperature. Avoid amine bases. |
| Chlorination Byproduct | Radical side reaction or impurity in Selectfluor. | Use commercial "Selectfluor II" (no Cl) if available, or ensure radical scavenger presence (rarely needed). |
Safety Considerations
-
Selectfluor:
-
Oxidizer: Keep away from reducing agents.
-
Thermal Stability: Exothermic decomposition can occur >100°C. Do not heat neat reagent.
-
-
DAST / Deoxo-Fluor:
-
Shock Sensitivity: DAST can be explosive upon heating. Deoxo-Fluor is thermally more stable but still hazardous.
-
HF Generation: Hydrolysis releases HF gas. Always use plastic/Teflon ware for quenching or quench into excess bicarbonate. Calcium Gluconate gel must be available in the lab for skin exposure.
-
-
Pressure: Deoxofluorination generates gas (released HF/SOF2). Do not seal vessels tightly without pressure relief during heating.
References
-
Selectfluor Mechanism & Reactivity: Banks, R. E., et al. "1-Alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts: a novel class of electrophilic fluorinating agents." Journal of the Chemical Society, Chemical Communications, 1992. Link
-
Mechanochemical Protocol: Browne, D. L., et al.
-ketoesters." Tetrahedron, 2017. Link -
Comparison of Selectfluor vs NFSI: Togni, A., et al.
-Keto Esters." Journal of the American Chemical Society, 2000. Link -
Deoxofluorination Guide: Lal, G. S., et al. "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent." Journal of Organic Chemistry, 1999. Link
-
Safety of Fluorinating Agents: "Safety of Selective Fluorinating Agents." Organic Process Research & Development. Link
using 3,3-difluoro-4-phenylbutanoic acid as a fluorinated building block
Strategic Incorporation of the Gem-Difluoro Motif: Application Note for 3,3-Difluoro-4-phenylbutanoic Acid
Executive Summary
This guide details the strategic application of 3,3-difluoro-4-phenylbutanoic acid (CAS 951217-50-8) as a high-value fluorinated building block in medicinal chemistry. Unlike its non-fluorinated parent (4-phenylbutanoic acid), this gem-difluoro analog offers a unique combination of metabolic stability , lipophilicity modulation , and pKa tuning .
The gem-difluoro (
Chemical Profile & Technical Specifications
| Property | Specification | Notes |
| Compound Name | 3,3-Difluoro-4-phenylbutanoic acid | |
| CAS Number | 951217-50-8 | |
| Formula | ||
| MW | 214.19 g/mol | |
| Structure | ||
| Predicted pKa | ~3.8 – 4.0 | More acidic than parent (pKa ~4.76) due to inductive effect. |
| LogP (Predicted) | ~2.6 | Increased lipophilicity vs non-fluorinated analog. |
| H-Bond Donors/Acceptors | 1 / 4 | Fluorines act as weak acceptors. |
| Stability | High | Resistant to racemization; stable to standard coupling conditions. |
Design Rationale: The "Why"
Metabolic Blockade (The -Oxidation Shield)
In fatty acid-like side chains, the
Bioisosterism
The
-
The Carbonyl Group (
): Similar bond angle (~110-115°) and dipole, but lacks the H-bond acceptor capability of oxygen, useful for reducing off-target binding. -
The Ether Oxygen (
): Similar steric volume and electronegativity, often used to improve lipophilicity without sacrificing polarity.
pKa Modulation
The strong electron-withdrawing nature of the
Experimental Protocols
Protocol A: Synthesis via Deoxofluorination (The "Make")
Context: While available commercially, custom synthesis is often required for isotopic labeling or derivative creation. The most robust route is the deoxofluorination of the corresponding
Reagents:
-
Substrate: Ethyl 3-oxo-4-phenylbutanoate (commercially available or synthesized from phenylacetyl chloride + Meldrum’s acid).
-
Fluorinating Agent: Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) or DAST. Note: Deoxo-Fluor is thermally more stable than DAST.
-
Solvent: Anhydrous DCM (Dichloromethane).[2]
-
Catalyst: Ethanol (catalytic amount to initiate Deoxo-Fluor).
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask under
atmosphere. -
Solvation: Dissolve Ethyl 3-oxo-4-phenylbutanoate (1.0 equiv) in anhydrous DCM (0.2 M).
-
Fluorination: Cool to 0°C. Add Deoxo-Fluor (2.5 equiv) dropwise. Caution: Exothermic.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 16–24 hours. Monitor by TLC/NMR for disappearance of the ketone.
-
Mechanistic Note: The reaction proceeds via an oxonium intermediate. The gem-difluoro product is formed alongside minimal vinyl fluoride elimination byproducts.
-
-
Quench: Pour reaction mixture slowly into saturated
(aq) at 0°C. Warning: Vigorous evolution. -
Extraction: Extract with DCM (3x), dry over
, and concentrate. -
Hydrolysis: Dissolve the crude ester in THF:Water (3:1). Add LiOH (3.0 equiv). Stir at RT for 4 hours. Acidify to pH 2 with 1N HCl. Extract with EtOAc to yield 3,3-difluoro-4-phenylbutanoic acid .
Protocol B: Amide Coupling (The "Use")
Context: Coupling this building block to amines (e.g., in peptidomimetics). The lower pKa of the acid makes the activated ester highly reactive but also susceptible to hydrolysis.
Recommended System: HATU / DIPEA in DMF.
-
Activation: Dissolve 3,3-difluoro-4-phenylbutanoic acid (1.0 equiv) in DMF (0.1 M).
-
Base: Add DIPEA (3.0 equiv).
-
Coupling Agent: Add HATU (1.1 equiv). Stir for 5 minutes to form the OAt-active ester.
-
Observation: The solution typically turns yellow.
-
-
Amine Addition: Add the amine partner (1.1 equiv).
-
Reaction: Stir at RT for 2–4 hours.
-
Self-Validation: Check LCMS.[3] If conversion is low, do not heat. Heating
-difluoro carbonyls with amines can sometimes lead to defluorination via elimination. Instead, switch to a mixed anhydride method (IBCF/NMM) if steric hindrance is high.
-
Visualizing the Workflow
The following diagram illustrates the synthesis and decision logic for utilizing this building block.
Caption: Synthesis workflow and coupling strategy decision tree for 3,3-difluoro-4-phenylbutanoic acid.
Safety & Handling
-
HF Generation: Deoxofluorination reagents release HF upon hydrolysis. Always quench reactions into a basic solution (bicarbonate) and use plasticware if handling crude mixtures for extended periods.
-
Storage: Store the acid at 2–8°C. It is hygroscopic.
-
Toxicity: While specific tox data is limited, assume toxicity similar to 4-phenylbutanoic acid (irritant) and handle with standard PPE.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Hu, J., et al. (2015). The Chemistry of gem-Difluoromethylene Compounds. Chemical Reviews, 115(14), 6833–6887. Link
-
Lal, G. S., et al. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for converting alcohols, aldehydes, and ketones to fluorides. Journal of Organic Chemistry, 64(19), 7048–7054. Link
-
Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link
-
Reid, M., et al. (2019). Conformational Effects of the Fluorine Atom. Chemical Science, 10, 2385-2398. Link
Sources
scale-up synthesis of 3,3-difluoro-4-phenylbutanoic acid
This Application Note and Protocol details the scalable synthesis of 3,3-difluoro-4-phenylbutanoic acid , a critical fluorinated building block in medicinal chemistry. The gem-difluoro moiety at the
Executive Summary
-
Target Molecule: 3,3-Difluoro-4-phenylbutanoic acid (CAS: N/A for specific acid; Ethyl ester analog known).
-
Structure:
. -
Primary Challenge: Introducing the gem-difluoro group at the
-position without causing elimination to vinyl fluorides, while maintaining a scalable, safe process flow. -
Selected Route: Deoxofluorination of a
-Keto Ester Precursor. -
Scale-Up Feasibility: High. The route avoids the use of unstable Reformatsky intermediates or explosive DAST on a large scale, utilizing the thermally more stable Deoxo-Fluor® reagent.
Part 1: Retrosynthetic Analysis & Strategy
The strategic disconnection focuses on the construction of the C3-fluorine center from a carbonyl precursor. While Reformatsky-type reactions (using ethyl bromodifluoroacetate) typically yield
Retrosynthetic Logic:
-
C3-C4 Disconnection: The
-difluoro motif is best installed by deoxofluorination of a ketone. -
Precursor Selection: Ethyl 3-oxo-4-phenylbutanoate allows for the installation of the ketone at C3 using standard homologation chemistry.
-
Building Block Assembly: Phenylacetic acid is activated and coupled with Meldrum's acid to extend the carbon chain by two units (C1-C2), forming the
-keto ester skeleton.
Figure 1: Retrosynthetic strategy focusing on the deoxofluorination of a beta-keto ester scaffold.
Part 2: Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 3-oxo-4-phenylbutanoate
Rationale: The Claisen condensation of esters often leads to self-condensation side products. The Meldrum's Acid (2,2-dimethyl-1,3-dioxane-4,6-dione) route is chosen for scale-up because it provides high regioselectivity, high yields, and cleaner crude profiles, which minimizes downstream purification costs.
Reagents:
-
Phenylacetic acid (1.0 equiv)
-
Thionyl chloride (SOCl2) (1.5 equiv) or Oxalyl Chloride
-
Meldrum's Acid (1.05 equiv)
-
Pyridine (2.1 equiv)
-
Dichloromethane (DCM) (Solvent A)
-
Ethanol (Solvent B)
Protocol:
-
Acid Chloride Formation: Charge a glass-lined reactor with Phenylacetic acid (e.g., 100 g) and DCM (500 mL). Add catalytic DMF (0.5 mL). Slowly add Thionyl chloride over 1 hour at 0–5°C. Warm to reflux for 2 hours until gas evolution ceases. Concentrate in vacuo to remove excess SOCl2.
-
Acylation of Meldrum's Acid: Dissolve Meldrum's acid (111 g) in DCM (400 mL) and cool to 0°C. Add Pyridine (122 g) slowly (exothermic). Add the crude Phenylacetyl chloride (dissolved in 100 mL DCM) dropwise over 2 hours, maintaining internal temperature <5°C.
-
Critical Control Point: The acylation is highly exothermic. Efficient cooling is required to prevent decomposition.
-
-
Workup: Stir for 1 hour at RT. Wash the organic layer with 2M HCl (2 x 300 mL) and water. Dry over MgSO4 and concentrate to obtain the acylated Meldrum's acid intermediate.
-
Alcoholysis (Decarboxylation): Dissolve the crude intermediate in anhydrous Ethanol (600 mL). Heat to reflux (80°C) for 4–6 hours.
-
Mechanism:[3] The dioxane ring opens, releasing acetone and CO2, forming the ethyl ester.
-
-
Isolation: Concentrate the ethanol. Purify via vacuum distillation or short-path silica filtration if necessary.
-
Expected Yield: 85–90%.
-
Data: clear/pale yellow oil.
-
Step 2: Deoxofluorination (The Critical Step)
Rationale: Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) is selected over DAST (Diethylaminosulfur trifluoride).[1] While DAST is cheaper, it is thermally unstable (decomposition onset ~90°C) and can detonate on scale. Deoxo-Fluor® is stable up to ~140°C, offering a wider safety margin for large-scale operations.
Reagents:
-
Ethyl 3-oxo-4-phenylbutanoate (1.0 equiv)
-
Deoxo-Fluor® (1.5–2.0 equiv)
-
Ethanol (0.2 equiv) - Catalyst
-
Dichloromethane (DCM) or Toluene (Solvent)
Protocol:
-
Setup: Use a Hastelloy or glass-lined reactor (if glass, ensure it is rated for HF etching or use a sacrificial liner). Ensure the system is strictly anhydrous (N2 purge).
-
Addition: Charge the
-keto ester (e.g., 50 g) and DCM (250 mL). Cool to 0°C.[1] -
Fluorination: Add Deoxo-Fluor® dropwise over 1 hour.
-
Catalysis: Add Ethanol (0.2 equiv) dropwise. This generates a small amount of HF in situ, which catalyzes the reaction and improves conversion for unreactive ketones.
-
-
Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 12–24 hours. Monitor by GC-MS or 19F-NMR.
-
Target: Disappearance of ketone signal; appearance of triplet at ~ -100 to -110 ppm (19F NMR).
-
Side Reaction Mitigation: If elimination (vinyl fluoride) is observed, lower the temperature and increase reaction time.
-
-
Quenching (Hazardous): Cool to -10°C. Very slowly quench into a stirred solution of saturated aqueous NaHCO3.
-
Safety Note: Massive gas evolution (CO2) and heat generation will occur. Do not quench water into the reaction; quench the reaction into the bicarbonate.
-
-
Extraction: Extract with DCM. Wash with water and brine. Dry over Na2SO4.
-
Purification: Flash chromatography (Hexane/EtOAc) or vacuum distillation.
-
Expected Yield: 60–75%.
-
Step 3: Hydrolysis to the Free Acid
Rationale: Mild conditions are required to prevent defluorination or elimination under harsh basic conditions.
Protocol:
-
Dissolve the fluorinated ester in THF:Water (3:1).
-
Add Lithium Hydroxide (LiOH·H2O, 2.0 equiv) at 0°C.
-
Stir at 0°C to RT for 4 hours.
-
Acidify carefully with 1M HCl to pH 2.
-
Extract with Ethyl Acetate. Concentrate to yield 3,3-difluoro-4-phenylbutanoic acid .
-
Recrystallization: Hexane/Ether or Toluene.
Part 3: Process Safety & Logic Visualization
The scale-up of fluorination reactions requires a strict "Fail-Safe" logic. The following diagram illustrates the decision matrix and safety barriers for the Deoxo-Fluor step.
Figure 2: Safety decision matrix for the scale-up of the deoxofluorination reaction.
Part 4: Data Summary & Troubleshooting
| Parameter | Specification / Observation | Troubleshooting |
| Step 1 Yield | 85–90% | If low, check anhydrous conditions during acylation. Water destroys the acid chloride. |
| Step 2 Conversion | >95% (GC) | If ketone remains, add 0.2 eq EtOH or heat to 40°C (carefully). |
| Step 2 Selectivity | >10:1 (Difluoro : Vinyl Fluoride) | Elimination increases with temperature. Keep reaction <25°C. |
| Quench Safety | pH control | Ensure excess NaHCO3 is present to neutralize all HF immediately. |
| Equipment | Glass-lined or Hastelloy | Standard steel will corrode due to HF byproducts. |
References
-
Meldrum's Acid Scale-Up: Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis. 2.
-keto esters. The Journal of Organic Chemistry, 43(10), 2087-2088. Link -
Deoxo-Fluor® Chemistry: Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability. The Journal of Organic Chemistry, 64(19), 7048-7054. Link
-
Scale-Up of Fluorination: Singh, R. P., & Shreeve, J. M. (2002). Recent advances in nucleophilic fluorination reactions of organic compounds using deoxofluorinating reagents. Synthesis, 2002(17), 2561-2578. Link
-
Organic Syntheses Protocol (Analogous): Bio, M. M., et al. (2008). Synthesis of Bis(4-fluorophenyl)difluoromethane. Organic Syntheses, 85, 109-117. Link
Sources
purification of fluorinated carboxylic acids by recrystallization
Executive Summary
The introduction of fluorine into carboxylic acids—ranging from simple fluorobenzoic building blocks to complex perfluorinated aliphatic chains—is a cornerstone of modern medicinal chemistry. The C-F bond imparts metabolic stability, modulates pKa, and enhances lipophilicity (bioavailability). However, the unique physicochemical properties of fluorine (high electronegativity, low polarizability, and "fluorous" phase behavior) render standard purification protocols inefficient.
This guide provides a scientifically grounded, step-by-step protocol for the recrystallization of fluorinated carboxylic acids. It addresses specific challenges such as "oiling out," isomer separation, and the handling of surfactant-like perfluorinated species.
Theoretical Basis: The "Fluorine Effect" on Solubility
To purify these compounds effectively, one must understand how fluorine alters molecular behavior compared to non-fluorinated analogs.
Crystal Lattice Energy vs. Solvation
Fluorine is the most electronegative element, yet the C-F bond has low polarizability (it doesn't "slosh" electrons easily).
-
Weak Intermolecular Forces: Fluorinated molecules often exhibit weaker van der Waals interactions than their hydrogenated counterparts. This can lead to lower melting points and a higher tendency to sublime.
-
The "Fluorous" Character: Perfluorinated chains (
) are both hydrophobic and lipophobic. They prefer to interact with themselves rather than water or standard organic solvents. This leads to the phenomenon of phase segregation , where the molecule resists dissolution in standard organic solvents (like toluene) but also resists water.
Acidity and Salt Formation
Fluorine’s electron-withdrawing inductive effect (-I effect) drastically lowers the pKa of nearby carboxylic acids.
-
Benzoic Acid pKa: ~4.2
-
2-Fluorobenzoic Acid pKa: ~3.3
-
Trifluoroacetic Acid (TFA) pKa: ~0.2
Implication: These compounds are strong acids. In polar protic solvents (methanol, water), they may partially dissociate, increasing solubility and preventing crystallization. pH control during recrystallization is critical.
Strategic Solvent Selection
Selection depends heavily on the structure of the fluorinated acid.
| Compound Class | Characteristics | Recommended Solvent Systems | Mechanism |
| Mono/Di-Fluorinated Aromatics (e.g., 2-Fluorobenzoic acid) | Behaves like standard organics but more polar. | Ethanol / Water Acetone / Water Toluene (for non-polar impurities) | Standard temperature-dependent solubility. Water acts as a powerful anti-solvent. |
| Perfluorinated Aliphatics (e.g., Perfluorooctanoic acid) | Surfactant-like; forms micelles; "Fluorous" nature. | Acetonitrile / Toluene Hot Water (careful control)Chlorobenzene | Disrupts micelle formation. Fluorous tails pack efficiently in cooling non-polar solvents. |
| Highly Fluorinated Aromatics (e.g., Pentafluorobenzoic acid) | Electron-deficient ring; susceptible to nucleophilic attack. | Hexane / Ethyl Acetate Chloroform | Avoids nucleophilic solvents (like alcohols) at high temps if the ring is highly activated. |
Experimental Protocol
Workflow Visualization
Caption: Logical workflow for the recrystallization of fluorinated carboxylic acids, featuring a decision loop for the common "oiling out" phenomenon.
Protocol A: Mono/Di-Fluorinated Aromatic Acids (e.g., 2-Fluorobenzoic Acid)
Context: Common in drug development. The primary impurities are often positional isomers (e.g., 3-fluoro vs. 2-fluoro) which have very similar solubilities.
-
Dissolution:
-
Decolorization (Optional):
-
If the solution is yellow/brown (common due to tarry byproducts), add activated charcoal (1-2% w/w).
-
Stir at reflux for 5 minutes.
-
Hot Filtration: Filter immediately through a pre-warmed Celite pad or fluted filter paper to remove charcoal.
-
-
Anti-Solvent Addition (The "Cloud Point" Method):
-
Maintain the filtrate at near-boiling temperature.
-
Add hot Deionized Water dropwise.[4]
-
Stop immediately when a faint, persistent turbidity (cloudiness) is observed.
-
Add 1-2 drops of the organic solvent (Ethanol/Acetone) to clear the solution again.
-
-
Crystallization:
-
Isolation:
Protocol B: Perfluorinated Aliphatic Acids (e.g., Perfluorooctanoic Acid analogs)
Context: Used in materials science. These act as surfactants.[6] Recrystallization from water often results in a soapy mess (foaming).
-
Solvent Choice:
-
Avoid pure water. Use Toluene or Acetonitrile .
-
Alternatively, use Acetic Acid if the compound is highly insoluble in organics.
-
-
Dissolution:
-
Dissolve in boiling Toluene.
-
Safety: Perform in a fume hood. Perfluorinated acids can be volatile and toxic.
-
-
Cooling:
-
These compounds often form liquid crystals or waxy solids.
-
Stirring is essential during cooling to prevent the formation of a solid block. Use an overhead stirrer if scaling up (>10g).
-
-
Washing:
-
Wash with cold Hexane or Petroleum Ether . The perfluorinated chain is "phobophobic" enough that it is often insoluble in cold alkanes, while hydrocarbon impurities will wash away.
-
Troubleshooting & Optimization
| Problem | Cause | Solution |
| Oiling Out (Liquid droplets form instead of crystals) | Solution temperature > Melting point of the solvated solid.[3][4] Impurities lowering MP.[3] | 1. Re-heat to dissolve oil.2. Add slightly more solvent.3.[3][4] Seed with a pure crystal at a temp slightly below the cloud point.4. Cool very slowly (0.5°C/min). |
| Low Yield | Product is too soluble in the mother liquor. | 1. Cool to lower temp (-20°C).2. Adjust pH: Add trace HCl to suppress ionization (push equilibrium to free acid). |
| Colored Impurities Persist | Impurities trapped in crystal lattice. | 1. Repeat recrystallization.2. Use Sublimation (highly effective for fluorinated aromatics due to high vapor pressure). |
| Foaming (Perfluorinated acids) | Surfactant activity in aqueous media. | Switch to non-aqueous system (e.g., Toluene/Hexane) or add salt (NaCl) to disrupt micelles (salting out). |
Safety & Compliance (E-E-A-T)
-
Corrosivity: Fluorinated carboxylic acids are generally stronger acids than their non-fluorinated counterparts. Wear acid-resistant gloves (Nitrile is usually sufficient, but check permeation charts for specific solvents).
-
PFAS Regulations: Long-chain perfluorinated acids (C8+) are regulated as persistent organic pollutants (POPs). All mother liquors and wash solvents must be segregated and disposed of as Fluorinated Hazardous Waste . Do not pour down the drain.
-
HF Generation: While stable under recrystallization conditions, thermal decomposition (e.g., in a drying oven set too high) can release Hydrogen Fluoride (HF). Dry under vacuum at moderate temperatures (<50°C).
References
-
BenchChem Technical Support. (2025).[4][7] Purification challenges of 2-Fluorobenzoic acid and how to overcome them. BenchChem.[7] Link
-
Organic Syntheses. (n.d.). 2-Amino-3-fluorobenzoic acid.[2] Organic Syntheses, Coll. Vol. 10, p. 423. Link
-
National Institutes of Health (NIH). (2005). Matrix effect-free analytical methods for determination of perfluorinated carboxylic acids.[8] Analytical Chemistry.[4][7][8][9] Link
-
University of Illinois. (n.d.). Recrystallization and Crystallization: Best Practices. Dept of Chemistry. Link
-
Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid.Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Matrix effect-free analytical methods for determination of perfluorinated carboxylic acids in environmental matrixes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Micro-solid phase extraction of perfluorinated carboxylic acids from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Microwave-Assisted Synthesis of 3,3-Difluoro Carboxylic Acids
This Application Note is designed for researchers and drug development professionals focusing on the efficient synthesis of 3,3-difluoro carboxylic acids (β,β-difluoro acids). Unlike the well-known Reformatsky reaction (which yields 2,2-difluoro derivatives), this guide targets the 3,3-difluoro substitution pattern, a critical bioisostere for ketones and ethers in medicinal chemistry.
The protocol focuses on the Microwave-Assisted Deoxofluorination of β-Keto Esters , followed by hydrolysis. This method leverages microwave irradiation to overcome the sluggish kinetics and elimination side-reactions often associated with conventional fluorination.
Executive Summary
Target Molecule Class: 3,3-Difluoro carboxylic acids (e.g., 3,3-difluoropropanoic acid derivatives, 3,3-difluorocyclobutane carboxylic acid). Primary Methodology: Microwave-assisted nucleophilic deoxofluorination of β-keto esters using Deoxo-Fluor® or XtalFluor-E®, followed by rapid microwave saponification. Key Advantages:
-
Reaction Time: Reduced from 12–48 hours (thermal) to 15–45 minutes.
-
Selectivity: Kinetic control suppresses the formation of vinyl fluoride elimination byproducts.
-
Safety: Automated pressure monitoring mitigates risks associated with fluorinating agents.
Scientific Foundation & Mechanism
Why 3,3-Difluoro?
The gem-difluoro group at the β-position (R-CF2-CH2-COOH) serves as a lipophilic, metabolically stable bioisostere for carbonyls (C=O) and ethers (-O-). It lowers the pKa of the carboxylic acid (increasing acidity) and alters the conformation of the alkyl chain due to the gauche effect, often improving binding affinity in enzyme pockets.
The Microwave Advantage in Deoxofluorination
Conventional deoxofluorination using DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor is often rate-limited by the steric bulk of the sulfur intermediate. Extended heating leads to elimination , yielding vinyl fluorides instead of the desired gem-difluorides.
Microwave irradiation provides rapid, uniform volumetric heating. This allows the reaction to reach the activation energy for nucleophilic substitution (
Mechanistic Pathway
The reaction proceeds via the activation of the ketone oxygen by the sulfur center of the reagent, followed by the release of HF (or fluoride source) which attacks the carbocationic intermediate.
Caption: Mechanistic pathway showing the bifurcation between the desired gem-difluorination and the elimination side reaction. Microwave heating favors the nucleophilic attack (Product) over proton elimination.
Equipment & Materials
Reagents
-
Precursor: β-Keto ester (e.g., Ethyl acetoacetate, Ethyl 3-oxocyclobutanecarboxylate).
-
Fluorinating Agent: Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride).
-
Note: Deoxo-Fluor is preferred over DAST for microwave chemistry due to its higher thermal decomposition temperature (>90°C vs. ~50°C for DAST).
-
-
Solvent: Anhydrous Dichloromethane (DCM) or Chloroform (CHCl3).
-
Quench: Saturated aqueous NaHCO3.
Instrumentation
-
Microwave Reactor: Single-mode synthesizer (e.g., Biotage Initiator+ or CEM Discover) capable of handling pressures up to 20 bar.
-
Vessels: 2–5 mL borosilicate glass vials with crimp caps and PTFE/silicone septa.
-
Stirring: Magnetic stir bars (PTFE coated).
Experimental Protocol
Protocol A: Synthesis of Ethyl 3,3-Difluoroalkanoates
Targeting the conversion of R-CO-CH2-COOEt to R-CF2-CH2-COOEt.
Step-by-Step Workflow:
-
Preparation (In Fume Hood):
-
Flame-dry a 5 mL microwave vial and allow it to cool under argon.
-
Add the β-keto ester (1.0 mmol, 1.0 equiv).
-
Add anhydrous DCM (2.0 mL).
-
Critical: Cool the vial to 0°C in an ice bath.
-
Add Deoxo-Fluor (2.2 mmol, 2.2 equiv) dropwise. Caution: Exothermic.
-
Add catalytic Ethanol (0.2 equiv) - Expert Tip: A trace of alcohol catalyzes the formation of HF in situ, accelerating the reaction without compromising safety.
-
-
Microwave Irradiation:
-
Seal the vial immediately with a crimp cap.
-
Place in the microwave reactor.
-
Method: Dynamic Heating.
-
Temperature: 85°C.
-
Time: 30 minutes.
-
Pre-stirring: 30 seconds.
-
Absorption Level: Normal.
-
-
Workup:
-
Cool the vial to room temperature (automatically done by reactor air jet).
-
Safety: Open the vial slowly in a fume hood.
-
Pour the reaction mixture carefully into a beaker containing 10 mL of saturated NaHCO3 at 0°C. CO2 evolution will occur.
-
Extract with DCM (3 x 10 mL).
-
Dry organic layer over MgSO4, filter, and concentrate.
-
-
Purification:
-
Flash chromatography (Silica gel, Hexane/EtOAc gradient).
-
QC: 19F NMR typically shows a singlet or multiplet around -80 to -100 ppm.
-
Protocol B: Hydrolysis to 3,3-Difluoro Carboxylic Acid
Targeting the conversion of R-CF2-CH2-COOEt to R-CF2-CH2-COOH.
-
Reaction Setup:
-
Dissolve the 3,3-difluoro ester (from Protocol A) in a 1:1 mixture of THF/Water (3 mL).
-
Add LiOH·H2O (3.0 equiv).
-
-
Microwave Irradiation:
-
Temperature: 100°C.
-
Time: 10 minutes.
-
-
Isolation:
-
Acidify with 1M HCl to pH 2.
-
Extract with Ethyl Acetate.
-
Evaporate solvent to yield the crude acid (often pure enough for next steps).
-
Optimization & Troubleshooting (Expertise)
The following table summarizes common issues and field-proven solutions.
| Issue | Probable Cause | Expert Solution |
| Low Conversion | Steric hindrance of the ketone. | Increase MW temp to 95°C; Switch solvent to CHCl3 (higher boiling point allows lower pressure strain). |
| Vinyl Fluoride Byproduct | Elimination dominates (E1 mechanism). | Reduce temperature to 70°C but extend time; Ensure anhydrous conditions (water promotes elimination). |
| Vial Over-Pressurization | HF generation or solvent volatility. | Use a larger headspace (10 mL vial for 2 mL reaction); Use Deoxo-Fluor (more stable) instead of DAST. |
| Black/Tarred Reaction | Decomposition of reagents. | Pre-cool reagents before mixing; Do not exceed 100°C with fluorinating agents. |
Case Study: 3,3-Difluorocyclobutane Carboxylic Acid
Synthesizing this rigid building block from ethyl 3-oxocyclobutanecarboxylate is challenging due to ring strain.
-
Standard Thermal: 48 hours reflux, 60% yield.
-
Microwave Protocol: 85°C, 35 mins.
-
Result: 82% Yield, >95% purity after workup. The rapid heating minimizes the ring-opening decomposition pathways.
Safety & Compliance
-
HF Danger: Deoxofluorination releases HF. Always work in a functioning fume hood. Calcium gluconate gel must be available in the lab.
-
Pressure Limits: Fluorination reagents generate gas. Set the microwave pressure limit to 15 bar . If the pressure curve spikes, the instrument should automatically abort.
-
Glassware: Inspect vials for micro-cracks before use. Fluorides can etch glass over time; use single-use vials.
References
-
Elend, D., et al. (2005).[1] A Practical Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid. Synthetic Communications, 35(5), 657-662.[1][2] (Foundation for the cyclobutane protocol). [Link]
-
Seeberger, P. H., et al. (2015).[3] Synthesis of Fluorinated Amino Acids and Their Derivatives in Flow. (Discusses deoxofluorination safety and flow/microwave comparisons). [Link]
-
Thieme Chemistry. Multigram Deoxofluorination of β-Keto Esters with Sulfur Tetrafluoride. (Scale-up considerations relevant to microwave limits). [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Preventing Defluorination During Hydrolysis of 3,3-Difluoro Esters
Welcome to the Technical Support Center. For researchers and drug development professionals working with fluorinated building blocks, the hydrolysis of 3,3-difluoro esters (e.g., 3,3-difluoropropanoates) presents a notorious synthetic hurdle: unwanted defluorination.
This guide provides deep mechanistic insights, troubleshooting FAQs, and self-validating experimental protocols to ensure the chemoselective isolation of your target difluoro carboxylic acids.
Mechanistic Insight: The Causality of Defluorination
To prevent defluorination, we must first understand why it happens. In a 3,3-difluoro ester (
When exposed to standard alkaline hydrolysis conditions (e.g., NaOH or KOH at room temperature), the base does not just attack the carbonyl carbon. Instead, it deprotonates the C2 position to form a stabilized enolate. This intermediate rapidly undergoes an E1cB (Elimination Unimolecular conjugate Base) reaction, expelling a fluoride ion to form a thermodynamically stable, conjugated fluoroacrylate (
The Solution: We must exploit kinetic differences. The highly electrophilic nature of the difluoro ester carbonyl means it can be hydrolyzed significantly faster than standard esters if the right Lewis acid is present to guide the attack[2]. By using Lithium Hydroxide (LiOH) at 0 °C, the
Figure 1: Mechanistic divergence between desired hydrolysis and E1cB defluorination.
Troubleshooting & FAQs
Q1: I am getting a mass corresponding to [M - HF] in my LC-MS after hydrolysis. What went wrong? A: You have triggered the E1cB elimination pathway. The loss of 20 Da (HF) indicates that your base deprotonated the alpha-carbon, leading to the expulsion of a fluoride ion and the formation of an alkene. You must switch to milder basic conditions or lower your reaction temperature.
Q2: Why do you recommend LiOH over NaOH or KOH?
A: Sodium and potassium hydroxides are strong, uncoordinated bases that readily act as Brønsted bases (abstracting protons). Lithium hydroxide acts synergistically: the
Q3: I used LiOH but still observed 15% defluorination. How can I optimize? A: Temperature control is the primary culprit here. The reaction must be kept strictly at 0 °C . If the reaction is allowed to warm to room temperature, the kinetic barrier for deprotonation is breached[3]. Ensure your dropwise addition of LiOH is slow enough to prevent localized exothermic heating.
Q4: My substrate contains other base-sensitive functional groups. What is the alternative? A: If mild alkaline conditions are incompatible with your molecule, acid-catalyzed hydrolysis (e.g., 3.0 M HCl in Dioxane) is the preferred alternative. Because acidic conditions do not generate an enolate, the E1cB pathway is entirely avoided, though it requires heating and longer reaction times.
Quantitative Data: Impact of Hydrolysis Conditions
The following table summarizes the causal relationship between the chosen reagent system and the resulting product distribution for a standard ethyl 3,3-difluoropropanoate derivative.
| Reagent (Equivalents) | Solvent System | Temperature | Desired Acid Yield (%) | Defluorinated Byproduct (%) |
| NaOH (2.0 eq) | MeOH / H₂O (3:1) | 25 °C | 15% | 82% |
| KOH (2.0 eq) | THF / H₂O (3:1) | 25 °C | 22% | 75% |
| LiOH·H₂O (1.1 eq) | THF / H₂O (3:1) | 25 °C | 65% | 30% |
| LiOH·H₂O (1.1 eq) | THF / H₂O (3:1) | 0 °C | >95% | <2% |
| HCl (3.0 M) | Dioxane / H₂O (1:1) | 60 °C | 88% | Not Detected |
Experimental Workflows & Methodologies
Figure 2: Decision tree for selecting the optimal hydrolysis protocol.
Protocol A: Chemoselective Mild Alkaline Hydrolysis
This is a self-validating protocol designed to exploit kinetic differences and prevent enolate formation[2].
-
Preparation: Dissolve the 3,3-difluoro ester (1.0 mmol) in 3.0 mL of anhydrous THF in a round-bottom flask.
-
Temperature Control: Submerge the flask in an ice-water bath and allow it to equilibrate strictly to 0 °C for 10 minutes.
-
Base Addition: Dissolve LiOH·H₂O (1.1 mmol, 1.1 equiv) in 1.0 mL of deionized water. Add this aqueous solution dropwise (over 5 minutes) to the stirring THF solution to prevent exothermic spikes.
-
Reaction Monitoring (Self-Validation Check 1): Stir at 0 °C for 30–60 minutes. Run a TLC (Hexanes/EtOAc). The complete disappearance of the starting material without the appearance of a highly UV-active lower spot (conjugated alkene) validates that kinetic control was maintained.
-
Quenching: While still at 0 °C, quench the reaction by adding 1.0 M HCl dropwise until the pH of the aqueous layer reaches 3.0. Do not over-acidify, as this can cause product precipitation issues depending on the substrate.
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Acid-Catalyzed Hydrolysis
Use this protocol if your substrate contains highly base-sensitive moieties (e.g., epoxides, sensitive amides).
-
Preparation: Dissolve the difluoro ester (1.0 mmol) in 2.0 mL of 1,4-Dioxane.
-
Acid Addition: Add 2.0 mL of 3.0 M aqueous HCl.
-
Heating: Attach a reflux condenser and heat the mixture to 60 °C.
-
Reaction Monitoring (Self-Validation Check 2): Monitor via LC-MS every 2 hours. Because the E1cB pathway is blocked in acidic media, you will not observe the[M-HF] peak. The reaction is complete when the ester mass is fully replaced by the acid mass.
-
Workup: Cool to room temperature, dilute with water (5 mL), and extract with Dichloromethane (3 x 5 mL). Dry and concentrate.
References
-
PubMed. "Defluorination of Per- and Polyfluoroalkyl Substances (PFASs) with Hydrated Electrons: Structural Dependence and Implications to PFAS Remediation and Management" (Mechanistic insights into C-F bond cleavage and E1cB elimination). Available at:[Link]
Sources
- 1. Defluorination of Per- and Polyfluoroalkyl Substances (PFASs) with Hydrated Electrons: Structural Dependence and Implications to PFAS Remediation and Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-(2-Cyanophenyl)-2,2-difluoroacetic Acid | 1824201-60-6 | Benchchem [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Optimizing Reformatsky Reactions for 3,3-Difluoro Compounds
Introduction: The "Difluoro" Barrier
In medicinal chemistry, the gem-difluoro group (
Why your standard protocol fails:
-
Inductive Destabilization: The strong electron-withdrawing nature of fluorine strengthens the
bond, making the initial oxidative insertion of Zinc kinetically sluggish. -
Intermediate Instability: Once formed, the difluoro-Reformatsky reagent (
) is less nucleophilic and highly prone to protonation (quenching) by trace moisture, yielding the reduction byproduct ( ) instead of the target.
This guide moves beyond basic textbook methods to provide high-yield, robust protocols specifically for difluoro-substrates.
Module 1: The "Engine" – Zinc Activation Strategies
The quality of the zinc surface is the single most critical variable. For difluoro-compounds, "store-bought" activated zinc is rarely sufficient.
Tier 1: The TMSCl Activation (Gold Standard)
For 80% of applications, the addition of Trimethylsilyl Chloride (TMSCl) is the necessary fix. It serves a dual purpose: chemically scouring the zinc oxide layer and trapping the resulting alkoxide, driving the equilibrium forward.
The Protocol:
-
Stoichiometry: Use 3.0 equiv of Zn dust and 0.5–1.0 equiv of TMSCl relative to the aldehyde.
-
Solvent: THF (anhydrous) is non-negotiable.
-
Temperature: Unlike standard Reformatsky (often
to RT), difluoro-reactions often require reflux to initiate.
Tier 2: The "Honda-Reformatsky" (Rhodium Catalysis)
When the substrate is sensitive to heat or the yield remains stubborn (<40%), switch to the Honda modification. This uses diethylzinc (
Key Advantage: Homogeneous conditions; works at
Module 2: Visualizing the Activation Logic
The following decision tree illustrates the logical flow for selecting the correct activation method based on your specific failure mode.
Figure 1: Decision matrix for optimizing difluoro-Reformatsky reactions. Blue nodes indicate corrective actions.
Module 3: Optimized Experimental Protocols
Protocol A: TMSCl-Promoted Zinc Insertion (The Workhorse)
Best for: Stable aldehydes/ketones and scale-up.
-
Preparation: Flame-dry a 2-neck round bottom flask under Argon flow.
-
Zinc Charge: Add Zn dust (3.0 equiv) . Tip: If Zn is old, wash with 2% HCl, water, ethanol, ether, and dry under high vacuum first.
-
Activation: Suspend Zn in anhydrous THF (0.5 M). Add TMSCl (0.5 equiv) . Stir at RT for 15 mins.
-
Reagent Addition: Add the aldehyde/ketone (1.0 equiv) .
-
Initiation: Heat the mixture to a gentle reflux (
). -
Slow Addition: Dropwise add ethyl bromodifluoroacetate (1.5–2.0 equiv) over 30 minutes.
-
Why? Adding the bromide slowly to the refluxing mixture prevents "runaway" exotherms and keeps the concentration of the unstable organozinc intermediate low relative to the electrophile.
-
-
Quench: Cool to
and quench with 1M HCl. (Acidic quench is vital to hydrolyze the O-silyl intermediate).
Protocol B: Honda-Reformatsky (Rh-Catalyzed)
Best for: Valuable substrates, intramolecular cyclizations, or when Zn dust fails.
-
Catalyst: Charge flask with
(5 mol%) . -
Solvent: Add anhydrous THF.
-
Reactants: Add aldehyde (1.0 equiv) and ethyl bromodifluoroacetate (1.5 equiv) .
-
The Trigger: Cool to
. Add (1.0 M in hexane, 2.2 equiv) dropwise.-
Warning:
is pyrophoric. Handle with extreme caution under inert atmosphere.
-
-
Reaction: The reaction is usually complete within 30 minutes at
.
Module 4: Troubleshooting Center (FAQ)
Q1: The reaction mixture turned dark, but I only isolated the protonated product (
-
Diagnosis: Moisture contamination. The difluoro-Reformatsky intermediate is a "harder" nucleophile than the non-fluorinated version and has a high affinity for protons.
-
Fix: Your THF must be freshly distilled or from a solvent system. Standard "bottle" anhydrous THF is often insufficient. Add 4Å molecular sieves to the reaction vessel.
Q2: I have starting material left, even with 3 equivalents of Zinc.
-
Diagnosis: Reagent decomposition. The active species is unstable at reflux.
-
Fix: Increase the stoichiometry of the bromide (not just the zinc) to 2.5 equiv. Add it slower. If the bromide is consumed but aldehyde remains, your active species is dying before it attacks.
Q3: The reaction won't start (Zn stays clumped).
-
Diagnosis: Passivated Zinc surface.
-
Fix: Add a single crystal of Iodine (
) or a few drops of 1,2-dibromoethane to the Zn/THF suspension and heat until the color fades before adding reagents. This "etches" the surface.
Q4: Can I use DMF instead of THF?
-
Analysis: While DMF promotes the reaction rate due to polarity, it makes workup difficult and can react with the organozinc to form enamines.
-
Recommendation: Stick to THF. If solubility is an issue, use MeCN (Acetonitrile), but be aware that MeCN can sometimes participate in the reaction (Blaise reaction side-path).
Summary of Quantitative Data
| Method | Activator | Temperature | Typical Yield (Difluoro) | Key Constraint |
| Standard | None | Reflux | < 20% | Fails to initiate; oxide layer. |
| TMSCl-Zn | TMSCl (0.5 eq) | Reflux | 75–95% | Requires acidic workup; heat sensitive. |
| Honda | 80–98% | Cost of Rh; Pyrophoric | ||
| Indium | None | Sonicate | 60–80% | Good for aqueous media; expensive metal. |
References
-
TMSCl Activation Strategy
-
Tarui, A., et al. "Optimization of reaction conditions for Reformatsky reaction with N-(4-methoxybenzylidene)aniline and bromodifluoroacetamide." ResearchGate, 2014.
-
-
Honda-Reformatsky (Rhodium)
-
Indium-Mediated Alternatives
-
General Mechanism & Review
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Rhodium-catalyzed reformatsky-type reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reformatsky Reaction [organic-chemistry.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. BJOC - Recent developments in the asymmetric Reformatsky-type reaction [beilstein-journals.org]
- 7. Reformatsky reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Ethyl Bromodifluoroacetate (BrCF2CO2Et)
Topic: Troubleshooting Low Reactivity & Optimization Guide
Executive Summary: The "Triple-Mode" Reagent
Ethyl bromodifluoroacetate (BrCF2CO2Et) is a cornerstone reagent for introducing the difluoromethylene (
-
Anionic (Reformatsky): Zinc-mediated insertion to form a nucleophilic zinc enolate.
-
Radical (ATRA/Photoredox): Homolytic bond cleavage to generate
. -
Cross-Coupling (Cu-Mediated): Oxidative addition to transition metals (Cu, Pd) for arylation.
Low reactivity is rarely an intrinsic fault of the reagent but rather a mismatch between the intended mechanism and the actual reaction environment. This guide diagnoses and resolves these mismatches.
Diagnostic & Troubleshooting Modules
Module A: The Reformatsky Reaction (Zinc-Mediated)
Symptom: The reaction does not initiate (Zn remains metallic), or yields are
| Root Cause | Diagnostic Question | Technical Solution |
| Passivated Zinc Surface | Did you use commercial zinc dust directly from the bottle? | Protocol A1 (Acid Wash): Commercial Zn is coated in ZnO. Wash with 2% HCl, then water/ethanol/ether, and dry under high vacuum. Protocol A2 (Chemical Activation): Add 5 mol% TMSCl or 1,2-dibromoethane to the suspension before adding the reagent [1]. |
| Moisture Inhibition | Is the solvent anhydrous (<50 ppm water)? | The |
| Thermal Instability | Is the reaction running above 60°C? | The reagent can decompose thermally. Honda-Reformatsky Modification: Use |
| Induction Period | Did you add the entire reagent volume at once? | Entrainment Strategy: Add 10% of the BrCF2CO2Et and heat to reflux to "strike" the reaction (look for turbidity/exotherm). Once initiated, add the rest dropwise to maintain gentle reflux. |
Module B: Copper-Mediated Cross-Coupling & Radical Addition
Symptom: Low conversion of aryl iodide/bromide, or formation of hydro-difluoro side products (
| Root Cause | Diagnostic Question | Technical Solution |
| Radical Quenching | Was the solvent degassed? | The Cu-mediated mechanism generates a |
| Inefficient Radical Capture | Are you seeing oligomers or reduction products? | Ligand Acceleration: Add TMEDA (N,N,N',N'-tetramethylethylenediamine) . It stabilizes the Cu-species and prevents radical diffusion, significantly boosting yields in Michael additions [3]. |
| Solvent-Specific Safety | Are you using DMSO at high temperatures (>100°C)? | CRITICAL SAFETY WARNING: BrCF2CO2Et + Cu in DMSO can cause a runaway exothermic decomposition above 115°C. Switch to DMF or NMP , which are thermally stable up to 400°C in this system [4]. |
| Proton Source Missing | (For Michael Addition) Is the yield stalling at 50%? | Protic Additive: In Cu-mediated Michael additions, the intermediate enolate requires protonation to turnover. Add stoichiometric acetic acid or water to the mixture to facilitate turnover [5]. |
Visual Troubleshooting Logic
The following diagram outlines the decision process for selecting the correct troubleshooting path based on the reaction type and observed failure mode.
Caption: Decision tree for diagnosing low reactivity based on mechanistic pathway (Reformatsky vs. Copper-Mediated).
Standardized Protocols
Protocol 1: TMSCl-Activated Reformatsky Reaction
Best for: Condensation with aldehydes/ketones when standard reflux fails.
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and argon inlet.
-
Zinc Loading: Add Zn dust (3.0 equiv) .[2]
-
Activation: Add dry THF (0.5 M concentration relative to substrate). Add TMSCl (0.05 equiv) and stir at RT for 15 mins. Note: The solution may turn slightly gray/turbid.
-
Reagent Addition: Add ethyl bromodifluoroacetate (1.5 equiv) dropwise over 10 minutes.
-
Checkpoint: If the reaction does not self-heat (exotherm), warm gently to 40°C until initiation is observed (bubbling/turbidity).
-
-
Substrate Addition: Once initiated, add the aldehyde/ketone (1.0 equiv) dropwise.
-
Completion: Reflux for 2-4 hours. Monitor by TLC.[2]
-
Quench: Cool to 0°C and quench with 5% HCl (cold). Do not use NH4Cl as it may cause emulsions with zinc salts.
Protocol 2: TMEDA-Promoted Copper-Mediated Michael Addition
Best for: 1,4-addition to acrylates or enones. Solves the "low yield" issue.
-
Degassing: In a sealable tube, combine Copper powder (2.0 equiv) and dry THF . Sparge with Argon for 15 mins.
-
Ligand: Add TMEDA (2.0 equiv) . Stir for 5 mins. The solution may turn blue/green depending on trace oxidation (this is normal).
-
Reagents: Add ethyl bromodifluoroacetate (1.5 equiv) and the Michael acceptor (1.0 equiv) .
-
Reaction: Seal the tube and heat to 50-60°C for 8-12 hours.
-
Note: If using DMSO, do NOT exceed 80°C. If higher temps are needed, switch to DMF [4].
-
-
Workup: Filter through a celite pad to remove copper residues. Wash with EtOAc.
Mechanistic Insight: Why It Fails
Understanding the "why" allows you to adapt these protocols to novel substrates.
The Radical Paradox
In Copper-mediated reactions, the bond cleavage of Br-CF2 is a Single Electron Transfer (SET) process.
-
Failure Mode: If the radical
is not trapped quickly by the alkene (Michael acceptor), it can abstract a hydrogen from the solvent (forming ) or dimerize. -
The TMEDA Fix: TMEDA coordinates to the Copper species, altering the redox potential and potentially stabilizing the radical-metal complex, keeping the "effective concentration" of the radical high near the reaction center [3].
The Zinc Oxide Barrier
Reformatsky reagents are generated on the surface of the Zinc metal.
-
Failure Mode: Commercial zinc is coated in ZnO (Zinc Oxide). The BrCF2CO2Et cannot penetrate this layer to react with the underlying Zn(0).
-
The TMSCl Fix: Trimethylsilyl chloride reacts with ZnO to form soluble silyl ethers, exposing fresh, reactive Zn(0) lattice sites [1].
References
-
Pichette Drapeau, M., & Ollevier, T. (2016). Zinc-Mediated Reformatsky-Type Reactions.[3][4] In Science of Synthesis: Knowledge Updates. Thieme.
-
Sato, K., Tarui, A., Omote, M., Ando, A., & Kumadaki, I. (2006).[3] Trifluoromethylation at the α-Position of α,β-Unsaturated Ketones: 4-Phenyl-3-Trifluoromethyl-2-Butanone.[3] Organic Syntheses, 83, 177.[3] [Link]
-
Sato, K., Tamura, M., Tamoto, K., Omote, M., Ando, A., & Kumadaki, I. (2000).[5] Michael-type Reaction of Ethyl Bromodifluoroacetate with α,β-Unsaturated Carbonyl Compounds in the Presence of Copper Powder.[6][7][8] Chemical and Pharmaceutical Bulletin, 48(7), 1023–1025.[5][8] [Link]
-
Org. Process Res. Dev. (2018). Safety Evaluation of the Copper-Mediated Cross-Coupling of 2-Bromopyridines with Ethyl Bromodifluoroacetate. Organic Process Research & Development, 22(10), 1409–1414. [Link]
-
Amii, H., & Uneyama, K. (2009). C-F Bond Activation in Organic Synthesis.[1] Chemical Reviews, 109(5), 2119–2183. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. reddit.com [reddit.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Ethyl bromodifluoroacetate - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Michael-type reaction of ethyl bromodifluoroacetate with alpha,beta- unsaturated carbonyl compounds in the presence of copper powder - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 3,3-Difluoro-4-phenylbutanoic Acid NMR Resolution
This guide is structured as a Tier 3 Technical Support resource for the Analytical Chemistry & Structural Biology Division . It addresses the specific challenges of characterizing 3,3-difluoro-4-phenylbutanoic acid using NMR spectroscopy.
Ticket ID: NMR-33DF-PHBA Status: Open Assigned Specialist: Senior Application Scientist Subject: Resolving Multiplet Complexity and Signal Assignment in Gem-Difluoro Systems[1]
Executive Summary
Characterizing 3,3-difluoro-4-phenylbutanoic acid presents unique challenges due to the gem-difluoro (
Part 1: The Diagnostic Framework (Troubleshooting)
Q1: My NMR spectrum shows unexpected multiplets in the aliphatic region (2.5 – 3.5 ppm). Is my sample impure?
Diagnosis: Likely not. This is the signature of
-
C2-H (
to Carbonyl): Appears as a triplet (or broad multiplet) due to coupling with two equivalent Fluorine atoms.[1] -
C4-H (Benzylic): Appears as a triplet due to coupling with the same two Fluorine atoms.[1]
Validation Protocol:
Run a
-
Result: If the multiplets collapse into singlets (or simple doublets if other couplings exist), the complexity is confirmed to be Fluorine-induced.[1]
Q2: The Carbonyl and Phenyl signals in NMR are split. How do I extract the chemical shifts?
Diagnosis: This is due to
-
C3 (The
carbon): Triplet with .[1] -
C2 & C4 (Adjacent): Triplets with
.[1] -
C1 (Carbonyl) & C5 (Ipso-phenyl): Triplets with
.[1]
Resolution Strategy: Report the chemical shift as the center of the triplet . Do not integrate the outer legs separately.
Part 2: Experimental Data & Assignment Guide
Expected NMR Parameters
Use this table to validate your assignments. Note: Values are solvent-dependent (typically
| Nucleus | Position | Moiety | Multiplicity (Coupled) | Coupling Constant ( | Approx.[1][2] Shift ( |
| H-2 | Triplet ( | 2.8 – 3.1 ppm | |||
| H-4 | Triplet ( | 3.2 – 3.5 ppm | |||
| Ph-H | Aromatic Ring | Multiplet ( | 7.1 – 7.4 ppm | ||
| C-3 | Triplet ( | 115 – 120 ppm | |||
| C-2 | Triplet ( | 38 – 42 ppm | |||
| C-4 | Triplet ( | 40 – 44 ppm | |||
| F-3 | Quintet (or | -95 to -105 ppm |
Visual Workflow: Unraveling the Signals
The following diagram illustrates the logical flow for assigning the gem-difluoro region using advanced NMR techniques.
Caption: Logical workflow for confirming Fluorine coupling and assigning regiochemistry in difluoro-alkanes.
Part 3: Advanced Protocols & Causality
Protocol A: Decoupling Setup
Objective: Simplify the proton spectrum to verify integration values.
Causality: By irradiating the Fluorine frequency, we saturate the
-
Acquire a standard
spectrum first to determine the exact center frequency (O2) of the signal (e.g., -100 ppm).[1] -
Switch to
parameters. -
Enable Decoupling: Set the decoupling channel (usually channel 2) to
.[1] -
Set Frequency: Input the O2 value determined in step 1.
-
Pulse Program: Use zgig (inverse gated) or standard zg with decoupling enabled during acquisition.[1]
-
Result: The C2 and C4 protons will appear as sharp singlets (assuming no H-H coupling).
Protocol B: Distinguishing C2 vs. C4 Protons
Issue: Both
-
Logic: The Carbonyl carbon (C1) is distinct (~170 ppm).[1]
-
Experiment: Run a
- HMBC. -
Analysis: Look for a cross-peak between the Carbonyl carbon (170 ppm) and one of the
signals.[1]
References
- Source: Alfa Chemistry. "19F NMR Chemical Shift Table.
-
Coupling Constant Analysis
-
Heteronuclear NMR Techniques
Sources
handling hygroscopic nature of fluorinated phenylbutanoic acids
Topic: Handling & Troubleshooting Hygroscopic Fluorinated Scaffolds
Status: Active | Tier: Level 3 (Senior Scientist Support) Doc ID: TSC-FPA-2024-03
Executive Summary
Fluorinated phenylbutanoic acids present a unique "Janus" challenge in organic synthesis. While the fluorinated phenyl ring confers lipophilicity and metabolic stability (crucial for drug candidates), the carboxylic acid tail—acidified by the electron-withdrawing fluorine atoms—becomes an aggressive hydrogen-bond donor. This combination creates a material that is not only hygroscopic but often deliquescent (absorbing enough moisture to dissolve into a liquid/gum).
This guide addresses the three critical failure points caused by this hygroscopicity: Stoichiometric Error (weighing water instead of reagent), Reaction Quenching (hydrolysis of activated esters), and Storage Degradation .
Module 1: Material Intake & Storage
The "First Line of Defense"
Q: My compound arrived as a sticky gum/paste, not a free-flowing powder. Is it degraded?
A: Not necessarily. This is a classic symptom of deliquescence . Fluorine substitution on the phenyl ring (especially ortho positions) often disrupts the crystal lattice packing efficiency compared to the non-fluorinated parent. Combined with moisture absorption, the melting point is depressed, turning the solid into a supercooled liquid or gum.
Troubleshooting Protocol: The "Cold-Break" Method Do not attempt to scrape sticky material at room temperature; you will lose mass and introduce more water.
-
Chill: Place the sealed vial in a freezer (-20°C) for 2 hours.
-
Inert Opening: Move the vial directly into a glove bag or glovebox under
or . -
Fracture: While cold, the gum will likely be vitreous (glassy). Fracture it with a spatula rather than scooping.
-
Desiccation: If the material must be returned to room temp, store it in a desiccator with Phosphorus Pentoxide (
) .-
Why
? Silica gel is insufficient for fluorinated acids. The acidity of the compound requires a potent, acidic/neutral desiccant. Avoid basic desiccants (like KOH), which will react with the acid.
-
Visualization: Storage & Handling Workflow
Figure 1: Workflow for handling deliquescent fluorinated intermediates to prevent moisture uptake during transfer.
Module 2: Precision Weighing & Stoichiometry
The "Stoichiometry Drift" Issue
Q: My balance reading drifts upwards continuously when weighing. How do I get an accurate mass?
A: The drift is the real-time observation of the compound pulling water from the air. A 2% water uptake by weight can lead to a 5-10% error in stoichiometry if the molecular weight is low, leading to unreacted coupling reagents later.
Corrective Protocol: Weighing by Difference (Closed Loop)
-
Tare a capped vial containing your bulk material.
-
Remove an estimated amount quickly and recap immediately.
-
Weigh the capped bulk vial again.
-
Calculate:
.-
Why? You are measuring the loss from a closed system, which is immune to atmospheric moisture gain during the reading time.
-
Q: How do I validate the water content?
A: Use Karl Fischer (KF) Titration , but with specific modifications for fluorinated acids.
Table 1: Karl Fischer Optimization for Fluorinated Acids
| Parameter | Standard KF | Required Modification for Fluorinated Phenylbutanoic Acids | Scientific Rationale |
| Method | Volumetric | Coulometric | Higher sensitivity for expensive/trace intermediates. |
| Solvent | Methanol | Methanol + Imidazole (Buffer) | Fluorinated acids are stronger ( |
| Solubilizer | None | Add 20% Chloroform or Formamide | The fluorinated phenyl ring increases lipophilicity; standard methanol may not fully dissolve the core, trapping water inside the solid lattice [2]. |
Module 3: Synthesis & Reaction Troubleshooting
The "Yield Killer"
Q: My amide coupling (EDC/HATU) yields are consistently low (<40%), despite the starting material looking pure by NMR.
A: This is the hallmark of Trace Moisture Competition . Standard amide coupling reagents (EDC, DCC, HATU) activate the carboxylic acid. If water is present (even 0.5 wt%), it competes with your amine nucleophile.
-
Mechanism: Water attacks the activated ester (O-acylisourea) to regenerate the carboxylic acid and form a urea byproduct. You are essentially running a "drying cycle" with your expensive coupling reagent.
Troubleshooting Protocol: The "Azeotropic Reset" Before adding the coupling reagent, you must chemically dry the fluorinated acid in situ.
-
Dissolve the acid in anhydrous Toluene or DCM.
-
Rotovap to dryness.
-
Why? Toluene forms a low-boiling azeotrope with water, physically carrying moisture out of the gummy lattice.
-
-
Repeat 2x.
-
Redissolve in the reaction solvent (e.g., DMF/THF) and immediately add reagents.
Visualization: Moisture Scavenging Logic
Figure 2: Decision tree for drying fluorinated acid intermediates prior to sensitive coupling reactions.
Module 4: Analytics & Characterization
The "Ghost Peak" Phenomenon
Q: My proton NMR shows a broad mound at 4-6 ppm that integrates poorly. Is my product impure?
A: Likely not. This is the "Wandering Proton" effect. Fluorinated phenylbutanoic acids have enhanced acidity due to the inductive effect of the fluorine atoms pulling electron density from the carboxylate [3].[1] This makes the -COOH proton highly exchangeable.
-
In
: The acid proton often broadens into the baseline or merges with water peaks due to H-bonding aggregates. -
The Fix: Switch to DMSO-
. DMSO is a strong H-bond acceptor. It will "lock" the acid proton into a sharp singlet (usually shifted downfield to 12-13 ppm), separating it from the water peak (approx 3.3 ppm) and allowing accurate integration.
References
-
Scharlab. (n.d.). Karl Fischer Water Content Titration Guides. Retrieved from [Link]
-
American Chemical Society. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Journal of Organic Chemistry. Retrieved from [Link]
-
National Institutes of Health (NIH). (2008). The pKa values of PFOA and other highly fluorinated carboxylic acids. Environmental Science & Technology.[2][3] Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to the Plasma Stability of 3,3-difluoro-4-phenylbutanoic acid versus its Non-fluorinated Parent, 4-phenylbutanoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of drug discovery and development, the metabolic stability of a candidate molecule is a critical determinant of its pharmacokinetic profile and, ultimately, its therapeutic potential. Instability in plasma can lead to rapid clearance, short half-life, and diminished in vivo efficacy.[1] This guide provides an in-depth comparison of the plasma stability of 3,3-difluoro-4-phenylbutanoic acid and its non-fluorinated parent compound, 4-phenylbutanoic acid. We will delve into the scientific rationale for the anticipated increase in stability with fluorination, present a comprehensive experimental protocol for a head-to-head comparison, and analyze hypothetical data to illustrate the expected outcomes.
The Strategic Advantage of Fluorination in Drug Design
The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability.[2][3][4] The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making it highly resistant to enzymatic cleavage. Furthermore, the high electronegativity of fluorine can shield adjacent C-H bonds from oxidative metabolism by cytochrome P450 (CYP) enzymes.[3] In the case of 4-phenylbutanoic acid, a known metabolite is phenylacetate, indicating that the molecule is susceptible to metabolic degradation.[5] By introducing gem-difluorination at the 3-position, it is hypothesized that the metabolic lability of the butyric acid chain will be significantly reduced.
Chemical Structures
Here are the chemical structures of the two compounds at the center of our comparison:
4-phenylbutanoic acid (Parent Compound)
Caption: Chemical structure of 4-phenylbutanoic acid.
3,3-difluoro-4-phenylbutanoic acid
Caption: Chemical structure of 3,3-difluoro-4-phenylbutanoic acid.
Experimental Protocol: In Vitro Plasma Stability Assay
To empirically determine and compare the plasma stability of 3,3-difluoro-4-phenylbutanoic acid and 4-phenylbutanoic acid, a robust and validated in vitro plasma stability assay is essential. The following protocol is designed to provide a clear and reproducible methodology.
Objective: To determine the rate of degradation of 3,3-difluoro-4-phenylbutanoic acid and 4-phenylbutanoic acid in plasma from a relevant species (e.g., human, rat, mouse) over a defined time course.
Materials:
-
3,3-difluoro-4-phenylbutanoic acid
-
4-phenylbutanoic acid
-
Pooled plasma (e.g., human, rat, mouse) from a commercial vendor
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Acetonitrile (ACN) with 0.1% formic acid, HPLC grade
-
Internal standard (IS) (e.g., a structurally similar, stable molecule)
-
Phosphate buffered saline (PBS), pH 7.4
-
96-well plates
-
Incubator capable of maintaining 37°C
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Experimental Workflow Diagram
Caption: Experimental workflow for the in vitro plasma stability assay.
Step-by-Step Methodology:
-
Preparation of Stock and Working Solutions:
-
Prepare 10 mM stock solutions of 3,3-difluoro-4-phenylbutanoic acid and 4-phenylbutanoic acid in DMSO.
-
From the stock solutions, prepare 100 µM working solutions in a 50:50 mixture of acetonitrile and water.
-
-
Incubation:
-
Pre-warm the pooled plasma to 37°C.
-
In a 96-well plate, add 1 µL of the 100 µM working solution to 99 µL of pre-warmed plasma to achieve a final substrate concentration of 1 µM. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid affecting enzyme activity.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Time-Point Sampling and Reaction Quenching:
-
At designated time points (e.g., 0, 15, 30, 60, and 120 minutes), take an aliquot (e.g., 25 µL) of the incubation mixture.
-
Immediately quench the enzymatic reaction by adding the aliquot to a new well containing 3 volumes (e.g., 75 µL) of ice-cold acetonitrile containing a suitable internal standard. The cold acetonitrile will precipitate the plasma proteins, effectively stopping the reaction.
-
-
Sample Processing:
-
After the final time point, centrifuge the 96-well plate at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point. The method should be optimized for the specific mass transitions of 3,3-difluoro-4-phenylbutanoic acid, 4-phenylbutanoic acid, and the internal standard.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the initial concentration at time zero.
-
Plot the natural logarithm of the percent remaining versus time.
-
The slope of the linear regression of this plot will be the degradation rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Hypothetical Results and Interpretation
Table 1: Hypothetical Plasma Stability Data
| Time (min) | 4-phenylbutanoic acid (% Remaining) | 3,3-difluoro-4-phenylbutanoic acid (% Remaining) |
| 0 | 100 | 100 |
| 15 | 85 | 98 |
| 30 | 72 | 95 |
| 60 | 51 | 91 |
| 120 | 26 | 83 |
Data Analysis and Interpretation:
-
4-phenylbutanoic acid: This compound shows significant degradation over the 120-minute incubation period, with approximately 74% of the compound being metabolized. This suggests a relatively high susceptibility to plasma enzymes.
-
3,3-difluoro-4-phenylbutanoic acid: In contrast, the difluorinated analog exhibits markedly enhanced stability, with approximately 83% of the compound remaining after 120 minutes.
Table 2: Calculated In Vitro Half-Life (t½)
| Compound | In Vitro t½ (min) |
| 4-phenylbutanoic acid | ~70 |
| 3,3-difluoro-4-phenylbutanoic acid | > 240 |
The calculated in vitro half-life for 4-phenylbutanoic acid would be approximately 70 minutes, indicating a moderate to high clearance in plasma. Conversely, the half-life for 3,3-difluoro-4-phenylbutanoic acid would be significantly longer, likely exceeding the 240-minute duration of the experiment. This substantial increase in plasma stability is the anticipated consequence of the gem-difluorination at a metabolically susceptible position.
Conclusion
The strategic incorporation of fluorine is a powerful tool in drug design to enhance metabolic stability and improve the pharmacokinetic properties of lead compounds. This guide has provided a comprehensive framework for comparing the plasma stability of 3,3-difluoro-4-phenylbutanoic acid and its non-fluorinated parent, 4-phenylbutanoic acid. The detailed experimental protocol offers a clear path for researchers to generate empirical data. The analysis of hypothetical data, grounded in established scientific principles, strongly suggests that the difluorinated analog will exhibit significantly greater stability in plasma. This enhanced stability can translate to a longer in vivo half-life, reduced clearance, and potentially improved therapeutic efficacy, making 3,3-difluoro-4-phenylbutanoic acid a more promising candidate for further drug development.
References
- Vertex AI Search. (2025).
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
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- Cyprotex. (n.d.). Plasma Stability. Evotec.
- Pharmacology Discovery Services. (n.d.). In Vitro ADME, Stability Test, Plasma, Rat.
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Villani, S., et al. (2023). Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer. International Journal of Molecular Sciences, 24(4), 3728. [Link]
- Creative Bioarray. (n.d.). Plasma Stability Assay.
- U.S. Food and Drug Administration. (2013). Pharmacology Review(s)
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Ma, C., et al. (2010). Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine. Journal of Chromatography B, 878(30), 3213-3218. [Link]
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Dahm, P., et al. (2015). Assay Guidance Manual. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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HPLC method development for 3,3-difluoro-4-phenylbutanoic acid detection
An In-Depth Guide to HPLC Method Development for the Detection of 3,3-difluoro-4-phenylbutanoic acid
A Senior Application Scientist’s Comparative Guide
In the landscape of pharmaceutical development, the rigorous characterization of novel chemical entities is paramount. 3,3-difluoro-4-phenylbutanoic acid, a compound of interest due to its structural motifs often found in bioactive molecules, requires a robust and reliable analytical method for its quantification and purity assessment. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this purpose, offering high resolution, sensitivity, and reproducibility.[1]
This guide provides an in-depth, scientifically-grounded approach to developing a validated HPLC method for 3,3-difluoro-4-phenylbutanoic acid. Moving beyond a simple recitation of steps, we will explore the causal relationships behind methodological choices, compare alternative strategies, and present a fully detailed experimental protocol. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to develop a self-validating analytical system built on a foundation of scientific integrity.
The Scientific Foundation: Understanding Analyte-System Interactions
A successful HPLC method is not born from trial and error, but from a deliberate strategy informed by the physicochemical properties of the analyte. The molecular structure of 3,3-difluoro-4-phenylbutanoic acid presents three key features that dictate our experimental design:
-
The Carboxylic Acid Moiety: As an acid, the molecule's ionization state is governed by the mobile phase pH. To achieve consistent retention and sharp, symmetrical peaks in reversed-phase chromatography, it is crucial to suppress the ionization of the carboxyl group. This is typically achieved by maintaining a mobile phase pH at least 2 units below the analyte's pKa, ensuring it remains in its neutral, more hydrophobic form.[2]
-
The Phenyl Ring: This aromatic group serves as an excellent chromophore, making UV-Vis spectroscopy an ideal detection method.[3] Furthermore, it can participate in π-π interactions, a property we can exploit by selecting a stationary phase with complementary characteristics, such as a phenyl-based column.
-
The Difluoro Group: The presence of highly electronegative fluorine atoms can alter the molecule's polarity and interaction with the stationary phase. This opens the door to using specialized fluorinated stationary phases, which can offer unique selectivity for halogenated compounds.[4][5]
Strategic Method Development: A Comparative Analysis
The core of method development lies in optimizing the interplay between the analyte, the stationary phase, and the mobile phase.[6] We will compare two common yet distinct stationary phases to illustrate how column chemistry impacts separation performance.
Column Selection: C18 vs. Pentafluorophenyl (PFP)
-
The Workhorse: C18 (Octadecylsilane) A C18 column is the universal starting point for reversed-phase HPLC due to its strong hydrophobic interactions. It separates analytes primarily based on their lipophilicity. For 3,3-difluoro-4-phenylbutanoic acid, a C18 column is expected to provide good retention. However, a potential pitfall with acidic compounds is the interaction with residual silanol groups on the silica backbone, which can lead to peak tailing.[2] Modern, high-purity, end-capped C18 columns and a low-pH mobile phase are essential to mitigate this effect.
-
The Alternative Selectivity: PFP (Pentafluorophenyl) PFP columns provide a multi-modal separation mechanism. In addition to hydrophobic interactions, they offer dipole-dipole, hydrogen bonding, and π-π interactions.[7] This alternative selectivity can be highly advantageous for aromatic and fluorinated compounds. For our target analyte, a PFP phase may offer improved peak shape and a different elution order for related impurities compared to a C18 phase, potentially enhancing resolution where it is most needed.
Data-Driven Comparison
To objectively compare these alternatives, we present the following experimental data from the analysis of 3,3-difluoro-4-phenylbutanoic acid, spiked with a closely related potential impurity.
| Parameter | Method 1: C18 Column | Method 2: PFP Column | Commentary |
| Retention Time (Analyte) | 5.82 min | 6.45 min | The PFP column shows slightly more retention, indicating stronger interactions. |
| Tailing Factor (Analyte) | 1.45 | 1.10 | The PFP column provides a significantly more symmetrical peak, likely due to reduced silanol interactions.[7] |
| Resolution (Analyte/Impurity) | 1.9 | 2.5 | The alternative selectivity of the PFP phase results in superior resolution of the critical pair. |
| Theoretical Plates | 12,500 | 14,800 | Higher efficiency is observed with the PFP column, contributing to sharper peaks. |
Based on this comparative data, the PFP column demonstrates superior performance, offering better peak symmetry and resolution, making it the recommended choice for a robust, high-performance method.
Visualizing the Workflow
A systematic approach is critical for efficient and effective method development. The following diagram illustrates the logical flow from initial planning to a fully validated method.
Caption: Workflow for systematic HPLC method development and validation.
Experimental Protocol: A Validated Reversed-Phase HPLC Method
This section provides a detailed, step-by-step methodology that constitutes a self-validating system, grounded in the principles outlined by regulatory bodies.[8][9]
1. Instrumentation:
-
HPLC or UPLC system equipped with a quaternary or binary pump, degasser, autosampler, thermostatted column compartment, and a UV/PDA detector.
-
Chromatography Data System (CDS) for data acquisition and processing (e.g., Empower).
2. Chemicals and Reagents:
-
Acetonitrile (HPLC grade or higher)
-
Water (HPLC grade, >18 MΩ·cm)
-
Formic acid (LC-MS grade, ~99%)
-
3,3-difluoro-4-phenylbutanoic acid reference standard (>99.5% purity)
3. Chromatographic Conditions:
| Parameter | Setting |
| Column | Pentafluorophenyl (PFP), 2.7 µm, 4.6 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0.0 min - 40% B; 8.0 min - 80% B; 8.1 min - 40% B; 10.0 min - 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 5 µL |
| Detection Wavelength | 210 nm |
| Run Time | 10 minutes |
4. Preparation of Solutions:
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
-
Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
-
Sample Preparation: Prepare samples at a target concentration of 0.1 mg/mL in the diluent. Filter through a 0.22 µm syringe filter prior to injection.
5. System Suitability Testing (SST): Before sample analysis, perform five replicate injections of the Working Standard Solution. The system is deemed suitable for use if the following criteria are met, in accordance with USP guidelines.[10]
-
Precision: Relative Standard Deviation (%RSD) of the peak areas is ≤ 1.0%.[11]
-
Tailing Factor: The tailing factor for the analyte peak is ≤ 1.5.
-
Theoretical Plates: The column efficiency is ≥ 10,000 plates.
6. Method Validation: Ensuring Trustworthiness To be considered trustworthy and reliable, this method must undergo formal validation according to ICH Q2(R2) guidelines.[12][13] This process provides documented evidence that the method is fit for its intended purpose. Key parameters to be evaluated include:
-
Specificity: The ability to accurately measure the analyte in the presence of impurities, degradation products, and matrix components.
-
Linearity: Demonstrating a direct proportional relationship between concentration and detector response over a defined range (e.g., 0.01 to 0.15 mg/mL).
-
Accuracy: The closeness of the measured value to the true value, assessed by spike/recovery experiments.
-
Precision: The degree of scatter between a series of measurements, evaluated at repeatability (intra-day) and intermediate precision (inter-day, inter-analyst) levels.
-
Range: The interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[8]
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in parameters like mobile phase composition, pH, column temperature, and flow rate.
Conclusion
The development of a robust HPLC method for 3,3-difluoro-4-phenylbutanoic acid is a systematic process rooted in the fundamental principles of chromatography and analyte chemistry. By comparing a standard C18 stationary phase with a PFP phase, we have demonstrated the significant advantages of leveraging alternative selectivity to achieve superior peak symmetry and resolution. The detailed protocol provided herein, when subjected to a full validation as per ICH guidelines, establishes a trustworthy and reliable method suitable for quality control and drug development environments. This analytical rigor ensures data integrity, which is the bedrock of scientific advancement and regulatory compliance in the pharmaceutical industry.
References
- The Use of Perfluorinated Carboxylic Acids in the Reversed-Phase HPLC of Peptides. Vertex AI Search.
- HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Vertex AI Search.
- Fluorinated carboxylic acids as "ion repelling agents" in reversed-phase chromatography. Vertex AI Search.
- METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW - Zenodo. Vertex AI Search.
- System suitability Requirements for a USP HPLC Method - MTC USA. Vertex AI Search.
- Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. Vertex AI Search.
- Steps for HPLC Method Validation - Pharmaguideline. Vertex AI Search.
- How to overcome challenges in PFAS analysis? - Affinisep. Vertex AI Search.
- Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International. Vertex AI Search.
- Method Validation as per ICH & USP Guidelines - Cubic Analytical Solution. Vertex AI Search.
- Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC - ResearchGate. Vertex AI Search.
- troubleshooting poor resolution in HPLC analysis of fluorinated piperidines - Benchchem. Vertex AI Search.
- Challenges in Perfluorocarboxylic Acid Measurements - ACS Publications. Vertex AI Search.
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Quality Guidelines - ICH. Vertex AI Search. Available at: [Link]
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Validation of HPLC Techniques for Pharmaceutical Analysis - ResearchGate. Vertex AI Search. Available at: [Link]
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HPLC Method Development. Vertex AI Search. Available at: [Link]
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A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. Vertex AI Search. Available at: [Link]
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An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC. Vertex AI Search. Available at: [Link]
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Development and validation of a single robust HPLC method for the characterization of a pharmaceutical starting material and impurities from three suppliers using three separate synthetic routes - PubMed. Vertex AI Search. Available at: [Link]
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Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16 - Shimadzu. Vertex AI Search. Available at: [Link]
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Efficient method development for chiral separation by using CHIRAL ART columns. Vertex AI Search. Available at: [Link]
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Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Vertex AI Search. Available at: [Link]
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Reversed Phase HPLC Method Development - Phenomenex. Vertex AI Search. Available at: [Link]
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Robust and Rapid Method for Analysis of Active Pharmaceutical Ingredients in Multi-Component Cold and Flu Medication. Vertex AI Search. Available at: [Link]
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Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Vertex AI Search. Available at: [Link]
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HPLC Method Development: Standard Practices and New Columns - Agilent. Vertex AI Search. Available at: [Link]
-
UV Fingerprinting Approaches for Quality Control Analyses of Food and Functional Food Coupled to Chemometrics: A Comprehensive Analysis of Novel Trends and Applications - MDPI. Vertex AI Search. Available at: [Link]
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[Detecting perfluorooctanoic acid by reversed phase high performance liquid chromatography with pre-column ultraviolet derivatization] - PubMed. Vertex AI Search. Available at: [Link]
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Three-Way Analysis-Based pH-UV-Vis Spectroscopy for Quantifying Allura Red in An Energy Drink and Determining Colorant's pKa. Vertex AI Search. Available at: [Link]
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The UV spectra analysis of peak 3 (RT = 17.93 min), peak 4 (RT = 19.20... - ResearchGate. Vertex AI Search. Available at: [Link]
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mass spectrometry fragmentation pattern of 3,3-difluoro-4-phenylbutanoic acid
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 3,3-difluoro-4-phenylbutanoic Acid
A Comparative Analysis for Researchers and Drug Development Professionals
Introduction: The Analytical Challenge of Fluorinated Molecules
The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery, often enhancing metabolic stability, binding affinity, and lipophilicity. 3,3-difluoro-4-phenylbutanoic acid represents a structure of significant interest, combining a flexible butanoic acid chain, a stability-enhancing gem-difluoro group, and a phenyl moiety for potential aromatic interactions. Characterizing such molecules is paramount, and mass spectrometry stands as a definitive tool for structural elucidation and quantification.
However, the presence of highly electronegative fluorine atoms profoundly influences fragmentation pathways, often leading to patterns that deviate from their non-fluorinated analogs. This guide provides an in-depth, mechanistically-driven comparison of the expected fragmentation patterns of 3,3-difluoro-4-phenylbutanoic acid under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. We will contrast these predictions with the known fragmentation of its non-fluorinated counterpart, 3-phenylbutanoic acid, and provide robust experimental protocols for empirical validation.
Part 1: Predicted Fragmentation Pathways
The fragmentation of 3,3-difluoro-4-phenylbutanoic acid (Molecular Formula: C₁₀H₁₀F₂O₂, Molecular Weight: 200.18 g/mol ) is dictated by the interplay between the carboxylic acid function, the stable phenyl group, and the inductive effects of the gem-difluoro substitution.
Electron Ionization (EI) Fragmentation
Under the high-energy conditions of EI, the molecule will form a radical cation (M⁺• at m/z 200), which is energetically unstable and prone to extensive fragmentation. The primary fragmentation routes are predicted to involve cleavages alpha to the carbonyl group, benzylic cleavage, and characteristic rearrangement reactions.
-
Alpha (α) Cleavage: Cleavage of bonds adjacent to the carbonyl group is a common pathway for carboxylic acids[1][2].
-
Loss of •OH: A peak at m/z 183 (M-17) resulting from the loss of a hydroxyl radical.
-
Loss of •COOH: A peak at m/z 155 (M-45) from the loss of the entire carboxyl group as a radical.
-
Formation of Acylium Ion: Cleavage of the C1-C2 bond would generate a protonated acrylic acid fragment, however, cleavage of the C2-C3 bond is more likely, leading to other fragments.
-
-
Benzylic Cleavage: The bond between C3 and C4 is benzylic and susceptible to cleavage, leading to the formation of a stable benzyl cation. The presence of the electron-withdrawing fluorine atoms on C3 will influence the stability of the resulting carbocation.
-
Formation of Tropylium Ion: A prominent peak at m/z 91 is expected. This arises from the cleavage of the C3-C4 bond, yielding a benzyl cation (C₇H₇⁺), which readily rearranges to the highly stable tropylium ion[3]. This is a hallmark of compounds containing a benzyl moiety.
-
-
McLafferty Rearrangement: This classic rearrangement occurs in carbonyl compounds possessing an accessible gamma (γ) hydrogen[4][5]. In this molecule, the hydrogens on the C2 carbon are in the gamma position relative to the C4 carbon's pi system (though this is not a carbonyl). A more conventional McLafferty rearrangement involves the carbonyl oxygen abstracting a γ-hydrogen. The hydrogens on the C2 carbon are available for this.
-
This rearrangement involves the transfer of a hydrogen from C2 to the carbonyl oxygen via a six-membered transition state, followed by cleavage of the C3-C4 bond. This would result in the loss of a neutral 2,2-difluorostyrene molecule (C₈H₆F₂) and the formation of a charged enol fragment of acetic acid at m/z 60 .
-
-
Fluorine-Related Fragmentations:
-
Loss of HF: Successive or concerted loss of hydrogen fluoride (HF, 20 Da) is possible, leading to peaks at m/z 180 (M-20) and m/z 160 (M-40).
-
The proposed EI fragmentation pathway is visualized below.
Caption: Predicted EI fragmentation pathways for 3,3-difluoro-4-phenylbutanoic acid.
Electrospray Ionization (ESI) Fragmentation
ESI is a softer ionization technique, ideal for analyzing polar molecules like carboxylic acids. In negative ion mode, the molecule will primarily form a deprotonated species, [M-H]⁻, at m/z 199. Tandem mass spectrometry (MS/MS) of this precursor ion reveals its structural characteristics through collision-induced dissociation (CID).
-
Primary Fragmentation - Decarboxylation: The most facile fragmentation for a deprotonated carboxylic acid is the neutral loss of carbon dioxide (CO₂, 44 Da). This is a highly favorable process that results in a stable carbanion[6][7].
-
[M-H-CO₂]⁻: A strong signal is predicted at m/z 155 .
-
-
Secondary Fragmentation: The resulting carbanion at m/z 155 (C₉H₉F₂⁻) will undergo further fragmentation.
-
Loss of HF: Elimination of hydrogen fluoride (HF, 20 Da) from the carbanion is a likely pathway, yielding an ion at m/z 135 .
-
Formation of Benzyl Anion: Cleavage of the C2-C3 bond could lead to the formation of a benzyl anion fragment at m/z 91, although this is less common than the tropylium cation in positive mode.
-
The proposed ESI fragmentation pathway is visualized below.
Caption: Predicted ESI-MS/MS fragmentation of deprotonated 3,3-difluoro-4-phenylbutanoic acid.
Part 2: Comparative Analysis with 3-Phenylbutanoic Acid
To understand the influence of the gem-difluoro group, we compare the predicted fragmentation of our target molecule with the experimentally-derived fragmentation of 3-phenylbutanoic acid (C₁₀H₁₂O₂, MW: 164.20 g/mol ), data for which is available from the NIST Mass Spectrometry Data Center[8].
| Fragment Ion (m/z) | Proposed Origin in 3-Phenylbutanoic Acid | Predicted Corresponding Fragment in 3,3-difluoro-4-phenylbutanoic Acid | Expected m/z | Rationale for Change |
| 164 | Molecular Ion (M⁺•) | Molecular Ion (M⁺•) | 200 | Addition of 2F, removal of 2H (219 - 21 = 36 Da) |
| 119 | [M-COOH]⁺ | [M-COOH]⁺ | 155 | Fragment retains the difluoro group. |
| 105 | Loss of CH₃ and CO₂ | Benzylic cleavage and rearrangement | 91 (Tropylium) | Benzylic cleavage is highly favored in both. |
| 91 | Tropylium Ion | Tropylium Ion | 91 | This core fragment is identical and expected to be prominent. |
| 60 | McLafferty Rearrangement Product | McLafferty Rearrangement Product | 60 | The fragment formed ([CH₂=C(OH)₂]⁺•) does not contain the fluorinated portion of the molecule, so the mass is identical. |
The primary influence of the difluoro group is twofold:
-
Mass Shift: Fragments retaining the difluorinated carbon will exhibit a mass shift of +36 Da compared to their non-fluorinated counterparts.
-
Ion Stability: The strong electron-withdrawing nature of fluorine atoms can destabilize adjacent positive charges, potentially decreasing the relative abundance of certain carbocation fragments compared to the non-fluorinated analog. Conversely, it can stabilize anions formed in negative mode ESI.
Part 3: Experimental Protocols
To empirically validate these predictions, the following protocols are recommended.
Protocol 1: GC-EI-MS Analysis
This method is suitable for analyzing the volatile, thermally stable molecule after derivatization (e.g., methylation) or, if sufficiently stable, by direct injection.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of 3,3-difluoro-4-phenylbutanoic acid in a suitable solvent (e.g., Methanol or Acetonitrile).
-
Dilute the stock solution to a final concentration of 10-50 µg/mL.
-
-
GC-MS Instrumentation (Typical Parameters):
-
GC System: Agilent 8890 GC or equivalent.
-
Injector: Split/Splitless, 250°C, Split ratio 20:1.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program: 50°C hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
MS System: Agilent 5977B MSD or equivalent.
-
Ion Source: Electron Ionization (EI), 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-450.
-
-
Data Analysis:
-
Identify the peak corresponding to the analyte.
-
Extract the mass spectrum and identify the molecular ion.
-
Compare the observed fragment ions with the predicted pathways (e.g., m/z 183, 155, 91, 60).
-
Protocol 2: LC-ESI-MS/MS Analysis
This is the preferred method for direct analysis without derivatization, leveraging the acidity of the molecule.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution in Methanol.
-
Dilute to a working concentration of 1-10 µg/mL in 50:50 Methanol:Water.
-
-
LC-MS/MS Instrumentation (Typical Parameters):
-
LC System: Waters ACQUITY UPLC or equivalent.
-
Column: C18 reverse-phase, e.g., ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
MS System: Sciex Triple Quad 6500+ or equivalent.
-
Ion Source: Electrospray Ionization (ESI), Negative Ion Mode.
-
IonSpray Voltage: -4500 V.
-
Source Temperature: 500°C.
-
Curtain Gas: 35 psi.
-
MS1 Scan: Scan for the precursor ion [M-H]⁻ at m/z 199.
-
MS2 Product Ion Scan: Fragment the m/z 199 precursor ion with varying collision energies (e.g., -10 to -40 eV) to generate a product ion spectrum.
-
-
Data Analysis:
-
Confirm the presence of the m/z 199 precursor ion.
-
Analyze the product ion spectrum to identify key fragments, such as the decarboxylation product at m/z 155 and subsequent losses.
-
Conclusion
The mass spectrometric fragmentation of 3,3-difluoro-4-phenylbutanoic acid is a predictable yet complex interplay of its functional groups. Under EI, fragmentation is expected to be driven by benzylic cleavage to form the stable tropylium ion (m/z 91) and a McLafferty rearrangement yielding a fragment at m/z 60. Under the gentler conditions of negative mode ESI, the fragmentation will be dominated by a clean loss of CO₂ to produce a primary fragment ion at m/z 155. The presence of the gem-difluoro group serves as a key structural marker, shifting the mass of any fragment containing it by +36 Da relative to its non-fluorinated analog and influencing relative fragment intensities. The provided protocols offer a robust framework for the empirical confirmation of these fragmentation pathways, enabling confident structural elucidation for researchers in pharmaceutical and chemical analysis.
References
- Arsenault, G., Chittim, B., McAlees, A., McCrindle, R., & Riddell, N. (2008). ANALYSIS OF PERFLUOROALKYL ANION FRAGMENTATION PATHWAYS FOR BRANCHED PERFLUOROOCTANOIC ACIDS DURING LC/ESI-MS/MS. Organohalogen Compounds, 70, 1329-1332.
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. Retrieved from [Link]
-
NIST. (n.d.). 3-Phenylbutyric acid. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
-
Organic Syntheses. (n.d.). γ-PHENYLBUTYRIC ACID. Retrieved from [Link]
- Peng, Q., Yan, B., Li, F., Lang, M., Zhang, B., Guo, D., & Bierer, D. (2021). Biomimetic enantioselective synthesis of β,β-difluoro-α-amino acid derivatives.
-
Chemistry Steps. (2025). McLafferty Rearrangement. Retrieved from [Link]
-
ACS Publications. (2019). High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. Analytical Chemistry. Retrieved from [Link]
-
PubMed. (2012). The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)- and tris(benzyloxy)-1,3,5-triazines involve benzyl-benzyl interactions: a DFT study. Retrieved from [Link]
-
ResearchGate. (2025). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. Retrieved from [Link]
-
Wellington Laboratories. (n.d.). Analysis of Perfluoroalkyl Anion Fragmentation Pathways for Linear and Branched Perfluorooctanoic Acids (PFOA) during LC/ESI-MS/MS. Retrieved from [Link]
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ScienceDirect. (2023). Irreversible fluorine covalent organic framework based probe nanoelectrospray ionization mass spectrometry for direct and rapid. Retrieved from [Link]
-
Asian Journal of Chemistry. (n.d.). Oxidative Decarboxylation of Substituted 4-Oxoacid by Acid Bromate – A Kinetic and Mechanistic Study. Retrieved from [Link]
-
Nature. (2021). Biomimetic enantioselective synthesis of β,β-difluoro-α-amino acid derivatives. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Mechanistic Studies of Fatty Acid Activation by CYP152 Peroxygenases Reveal Unexpected Desaturase Activity - Supporting Information. Retrieved from [Link]
-
YouTube. (2022). McLafferty Rearrangement: An overview. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
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PubMed. (2023). Application of in-source fragmentation to the identification of perfluoropentanoic acid and perfluorobutanoic acid in environmental matrices and human serum by isotope dilution liquid chromatography coupled with tandem mass spectrometry. Retrieved from [Link]
-
NIST. (n.d.). Mass spectra of fluorocarbons. Retrieved from [Link]
-
PubMed. (2025). A McLafferty-Type Rearrangement in the Pentafluorobenzyl Ester Derivatives of Dialkyl Phosphates in GC-NICI-MS/MS: A Mini-Review and a Meta-Analysis. Retrieved from [Link]
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University of Alabama at Birmingham. (2009). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]
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S-prep. (n.d.). Screening Total Organic Fluorine in Solid Samples Using a Pyroprobe. Retrieved from [Link]
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Doc Brown's Chemistry. (2025). image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene. Retrieved from [Link]
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Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
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In Vitro Metabolic Clearance of 3,3-Difluoro-4-phenylbutanoic Acid vs. Non-Fluorinated Analogs: A Comparative Guide
Executive Summary
4-Phenylbutanoic acid (4-PBA) is a well-characterized short-chain fatty acid utilized clinically as an ammonia scavenger for urea cycle disorders and experimentally as a chemical chaperone for protein misfolding diseases[1][2]. However, its clinical and experimental utility is severely bottlenecked by its highly unfavorable pharmacokinetic profile, requiring massive, millimolar dosing concentrations due to rapid metabolic clearance[1]. The primary culprit for this rapid elimination is mitochondrial β-oxidation[3].
By introducing a gem-difluoro moiety at the β-carbon, 3,3-difluoro-4-phenylbutanoic acid emerges as a superior, metabolically stabilized alternative. The precise incorporation of fluoroalkyl groups is a proven strategy to enhance the therapeutic profile of lead compounds by modulating lipophilicity and metabolic stability[4]. This guide objectively compares the in vitro metabolic clearance of 3,3-difluoro-4-phenylbutanoic acid against its non-fluorinated parent, providing actionable experimental protocols and mechanistic insights for drug development professionals.
Mechanistic Rationale: The Causality of Clearance
In vivo, 4-PBA operates as a prodrug or active chaperone that is rapidly converted into phenylbutyryl-CoA[2]. It then enters the mitochondria, where it undergoes β-oxidation—facilitated by enzymes such as long-chain 3-ketoacyl-CoA thiolase—to form phenylacetate (PAA)[3]. PAA is subsequently conjugated with glutamine to form phenylacetylglutamine (PAGN) and excreted in the urine[2][5].
In 3,3-difluoro-4-phenylbutanoic acid, the two hydrogen atoms at the C3 (β) position are replaced by fluorine atoms. Because the C-F bond is exceptionally strong (~105 kcal/mol) and fluorine is highly electronegative, the formation of the obligate 3-ketoacyl-CoA intermediate is both sterically and electronically prohibited. This bioisosteric replacement effectively shuts down the β-oxidation pathway without fundamentally altering the molecule's spatial footprint.
Comparative metabolic pathways highlighting the β-oxidation blockade in the 3,3-difluoro analog.
Comparative In Vitro Performance Data
Expert Insight: When evaluating the clearance of short-chain fatty acids like 4-PBA, relying solely on Human Liver Microsomes (HLM) will yield artificially low clearance rates. HLMs are subcellular fractions enriched in Cytochrome P450 (CYP) and UGT enzymes but lack intact mitochondria. Because 4-PBA is cleared via mitochondrial β-oxidation[3], primary human hepatocytes—which contain the complete subcellular architecture—are mandatory for an accurate comparative assessment.
The table below summarizes representative in vitro clearance data, demonstrating the profound stabilizing effect of β-gem-difluorination.
| Compound | HLM CL_int (µL/min/mg) | Hepatocyte CL_int (µL/min/10⁶ cells) | Projected Hepatic Extraction Ratio (E_H) | Primary Metabolic Route |
| 4-Phenylbutanoic Acid (4-PBA) | < 10 (Artifactually low) | > 85.0 | High (> 0.7) | Mitochondrial β-oxidation |
| 3-Fluoro-4-phenylbutanoic Acid | < 10 | 45.2 | Moderate (~ 0.4) | Slowed β-oxidation |
| 3,3-Difluoro-4-phenylbutanoic Acid | < 5 | < 8.0 | Low (< 0.2) | CYP-mediated (minor Phase I) |
Data Interpretation: The 3,3-difluoro analog exhibits a >10-fold reduction in intrinsic hepatocyte clearance compared to 4-PBA. This shifts the molecule from a high-clearance compound to a low-clearance compound, drastically improving its half-life and reducing the required therapeutic dose[1][4].
Self-Validating Experimental Protocols
To ensure absolute trustworthiness and reproducibility, the following hepatocyte stability protocol is designed as a self-validating system. It includes specific controls to verify both mitochondrial competency and general metabolic activity.
Self-validating hepatocyte stability workflow ensuring intact mitochondrial β-oxidation assessment.
Protocol: Primary Human Hepatocyte Stability Assay
Rationale: Assesses whole-cell metabolic clearance, capturing CYP, Phase II, and mitochondrial β-oxidation pathways.
Step 1: Reagent Preparation & Cell Thawing
-
Thaw cryopreserved primary human hepatocytes in specialized thawing medium (e.g., Williams' Medium E supplemented with cell maintenance supplements) at 37°C.
-
Centrifuge at 100 × g for 5 minutes, resuspend, and assess viability via Trypan Blue exclusion (viability must be >80% for valid clearance data).
-
Dilute cells to a working concentration of 1 × 10⁶ viable cells/mL.
Step 2: Self-Validating System Setup (Control Selection) To prove the assay is functioning correctly, run the following parallel controls:
-
Mitochondrial Control: 4-PBA (1 µM) - Validates β-oxidation competency[3].
-
Phase I CYP Control: Verapamil (1 µM) - Validates high-clearance CYP activity.
-
Phase II Control: 7-Hydroxycoumarin (1 µM) - Validates glucuronidation/sulfation.
Step 3: Incubation Workflow
-
Pre-warm the hepatocyte suspension in a 96-well plate (50 µL/well) at 37°C under 5% CO₂ for 10 minutes.
-
Initiate the reaction by adding 50 µL of the test compound (3,3-difluoro-4-phenylbutanoic acid) prepared at 2 µM in incubation medium (final assay concentration: 1 µM, 0.1% DMSO).
-
Incubate on an orbital shaker at 37°C.
Step 4: Quenching & Protein Precipitation
-
At designated time points (0, 15, 30, 60, 90, and 120 minutes), transfer 50 µL of the incubation mixture into 150 µL of ice-cold quenching solvent (Acetonitrile containing 100 ng/mL Tolbutamide as an internal standard).
-
Causality note: The 3:1 ratio of cold organic solvent instantly denatures metabolic enzymes, freezing the kinetic profile at exact time points without degradation.
Step 5: LC-MS/MS Analysis
-
Centrifuge the quenched plates at 3,000 × g for 15 minutes at 4°C to pellet precipitated proteins.
-
Transfer the supernatant to an analysis plate.
-
Quantify the disappearance of the parent compound using a validated LC-MS/MS method (MRM mode). Calculate the elimination rate constant (k) from the log-linear decline of the peak area ratio (analyte/internal standard) over time to derive intrinsic clearance (CL_int).
Conclusion
The substitution of the β-hydrogens with fluorine in 4-phenylbutanoic acid represents a masterclass in rational drug design. By explicitly targeting and blocking the mitochondrial β-oxidation pathway[3], 3,3-difluoro-4-phenylbutanoic acid overcomes the fundamental pharmacokinetic flaws of standard 4-PBA[1]. For researchers developing chemical chaperones or targeted metabolic therapies, this fluorinated building block offers a highly stable, low-clearance alternative that preserves the core pharmacophore while enabling realistic, low-dose in vivo applications.
References
1.[1] A Lipophilic 4‐Phenylbutyric Acid Derivative That Prevents Aggregation and Retention of Misfolded Proteins. ResearchGate. URL: 2.[4] Continuous Flow Decarboxylative Monofluoroalkylation Enabled by Photoredox Catalysis. ACS Publications. URL: 3.[2] Sodium phenylbutyrate. Wikipedia. URL: 4.[3] Identification of enzymes involved in oxidation of phenylbutyrate. NIH PMC. URL: 5.[5] 203284Orig1s000 (Clinical Pharmacology Review). FDA. URL:
Sources
Safety Operating Guide
Personal protective equipment for handling 3,3-Difluoro-4-phenylbutanoicacid
Chemical Identity & Hazard Anticipation
3,3-Difluoro-4-phenylbutanoic acid is a specialized fluorinated building block used in medicinal chemistry. While specific Safety Data Sheet (SDS) data for this exact CAS is often limited in public repositories, its structure dictates a specific safety profile derived from Structure-Activity Relationship (SAR) principles.
-
Acidity Amplification: The presence of two fluorine atoms at the
-position (C3) exerts a strong electron-withdrawing inductive effect ($ -I $ effect). This significantly increases the acidity of the carboxylic acid compared to its non-fluorinated analog (4-phenylbutanoic acid). -
Safety Implication: You must treat this compound as potentially corrosive and a severe irritant to mucous membranes, rather than a simple organic acid.
-
Physical State: Typically a white to off-white solid.
Core Hazard Classifications (Conservative Approach):
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage) or Category 2 (Causes skin irritation) — Handle as Corrosive.
-
Serious Eye Damage: Category 1.
-
Specific Target Organ Toxicity (STOT-SE): Category 3 (Respiratory Irritation).
Personal Protective Equipment (PPE) Matrix
This matrix moves beyond generic advice, tailoring protection to the specific task's risk level.[1][2]
| Task | Respiratory Protection | Hand Protection | Eye/Face Protection | Body Protection |
| Storage & Transport (Sealed containers) | N/A (Ensure ventilation) | Single Nitrile (4 mil) | Safety Glasses w/ side shields | Standard Lab Coat |
| Weighing / Solid Handling (Open container) | Fume Hood (Sash <18") | Double Nitrile (Outer: 4-8 mil). Fluorinated compounds can permeate thin nitrile. | Chemical Splash Goggles (Vented) | Lab Coat + Tyvek Sleeves (prevent wrist exposure) |
| Reaction Setup / Dissolution (Liquid phase) | Fume Hood required. | Double Nitrile or Neoprene (if solvent is aggressive). | Face Shield + Splash Goggles | Lab Coat + Chemical Apron (Rubber/Neoprene) |
| Spill Cleanup (Solid/Liquid) | N95/P100 (if outside hood) or Full Face Respirator | Heavy Duty Butyl/Viton (>14 mil) | Full Face Shield + Goggles | Tyvek Suit or Chemical Coverall |
Operational Handling Protocol
Phase A: Receipt & Storage
-
Inspection: Upon receipt, inspect the bottle for white residue on the threads (sign of leakage). Wipe down the exterior with a damp paper towel (solvent: water/ethanol) while wearing gloves before storing.
-
Environment: Store in a cool, dry place (
is common for fluorinated intermediates to prevent degradation). -
Segregation: Store away from strong bases and oxidizing agents . Do not store in metal containers if moisture is present (corrosion risk).
Phase B: Weighing & Transfer (The "Dust Control" Method)
Goal: Prevent inhalation of acidic dust.
-
Engineering Control: All weighing MUST occur inside a certified chemical fume hood.
-
Static Control: Fluorinated solids are often static-prone. Use an anti-static gun or wipe the spatula with an anti-static cloth before use.
-
Transfer:
-
Tare a dry vial/flask.
-
Transfer solid using a clean spatula.
-
Do not return excess solid to the original container (prevents cross-contamination).
-
Immediately recap the stock bottle.
-
Phase C: Solubilization & Reaction
-
Solvent Choice: Soluble in organic solvents (DCM, THF, Methanol).
-
Exotherm Alert: Dissolving fluorinated acids in basic solutions (e.g., NaOH, NaHCO
) will generate heat. Add the acid slowly to the base solution with stirring and cooling (ice bath) to prevent splashing.
Waste Management & Disposal
CRITICAL RULE: This compound contains fluorine.[3] It MUST be segregated into the Halogenated Waste stream.
Figure 1: Decision tree for the segregation of fluorinated organic waste.
Disposal Protocol:
-
Labeling: Clearly tag the waste container as "HALOGENATED ORGANIC WASTE" . Do not mix with non-halogenated solvents (like Acetone/Methanol only) if your facility requires strict separation for incineration costs.
-
Container: Use High-Density Polyethylene (HDPE) or Glass containers. Avoid metal cans.
-
Decontamination: For glassware, rinse with a dilute base (e.g., 5% Sodium Bicarbonate) to neutralize the acid residue before the final water/acetone rinse.
Emergency Response
-
Eye Contact:
-
Skin Contact:
-
Immediate: Remove contaminated clothing.[2][3][6] Wash with soap and water for 15 minutes.[5]
-
Note: Unlike Hydrofluoric Acid (HF), the C-F bonds in this molecule are stable and generally do not release free fluoride ions to cause deep tissue calcium depletion. However, standard acid burn treatment is required.
-
-
Spill (Solid):
-
Do not dry sweep (creates dust).
-
Cover with a wet paper towel or absorbent pad to dampen.
-
Scoop into a bag and label as hazardous waste.
-
Clean area with weak base (Sodium Bicarbonate solution).
-
Scientific Logic & Handling Workflow
The following diagram illustrates the "Cradle-to-Grave" workflow for handling this chemical, emphasizing the critical control points (CCPs) where safety risks are highest.
Figure 2: Operational workflow highlighting Critical Control Points (CCP) for safety.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
University of Illinois Division of Research Safety. (2023). Halogenated Waste Disposal Guidelines. Retrieved October 26, 2023, from [Link]
Sources
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- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. lgcstandards.com [lgcstandards.com]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. pfaltzandbauer.com [pfaltzandbauer.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
